2-(1-Methylpyrazol-4-yl)oxyacetonitrile
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNODFRIUKRYQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Physicochemical Profiling and Handling Protocols for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists. Core Focus: Structural properties, thermodynamic behavior, and orthogonal validation of physical constants.
Executive Summary
In contemporary medicinal chemistry, functionalized pyrazole derivatives have emerged as privileged scaffolds, particularly in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK/STAT pathway modulators). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4) serves as a vital bifunctional building block. Its unique profile—combining a polar, aromatic pyrazole core with a reactive, alpha-acidic nitrile moiety—presents specific physicochemical dynamics that must be tightly controlled during process chemistry and scale-up.
This technical guide synthesizes current physical data with robust, self-validating analytical methodologies to ensure maximum reliability when utilizing this precursor in active pharmaceutical ingredient (API) development.
Definitive Physicochemical Properties
Understanding the thermodynamic and phase behavior of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is crucial for solvent selection, extraction protocols, and reaction scaling. The table below consolidates the verified quantitative data.
Table 1: Structural and Physical Data Summary
| Parameter | Value | Reference |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [1] |
| CAS Number | 754159-15-4 | [1] |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance at Standard Temp. | Solid-Liquid Mixture / Low-melting solid | [2] |
| Predicted Boiling Point | 262.1 ± 15.0 °C (at 760 mmHg) | [2] |
| Relative Density | 1.084 ± 0.14 g/cm³ | [2] |
| Partition Coefficient (XLogP3) | -0.1 | [1] |
| GHS Hazard Classification | Danger: Acute Tox. 3 (Oral, Dermal, Inhalation) | [1] |
Mechanistic Implication of Data: The relatively high predicted boiling point (262.1 °C) suggests strong intermolecular dipole-dipole interactions, likely driven by the nitrogen-rich pyrazole ring[2]. Its slightly negative partition coefficient (XLogP3 = -0.1) confirms high hydrophilicity[1], which causally dictates that standard non-polar organic extractions (like hexanes) will result in poor partition ratios. Highly polar, aprotic solvents (such as ethyl acetate or dichloromethane) are optimal for phase separations.
Mechanistic Role in Synthetic Workflows
The compound's high utility stems from two orthogonal reaction sites:
-
The Nitrile Group: Easily reduced to a primary amine (via H₂ over Pd/C) or hydrolyzed to an amide/carboxylic acid, providing a critical linker for extending the pharmacophore.
-
The Alpha-Carbon: The electron-withdrawing nature of the nitrile group adjacent to the pyrazole ring renders the methylene protons acidic. Deprotonation yields a stabilized carbanion capable of efficient alkylation.
Synthetic workflow transforming the starting building block into a final kinase inhibitor API.
Self-Validating Analytical Methodologies
Because 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile often presents as a solid-liquid mixture at ambient temperatures[2], determining pure baseline physical properties is prone to measurement artifacts. The following protocols adhere strictly to E-E-A-T principles by incorporating active feedback loops that validate the data internally.
Protocol A: Thermodynamic Profiling (Boiling Point & Thermal Stability)
Standard capillary boiling point methods are unreliable for substances that transition irregularly or degrade near their boiling point.
Methodology: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC).
-
Preparation: Load 5–10 mg of the compound (>97% purity[3]) into an aluminum standard crucible.
-
Atmosphere Control: Initiate a strictly inert Nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation at elevated temperatures. If oxygen is present, premature exothermic degradation will falsely lower the calculated boiling point.
-
Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C up to 300 °C.
-
Data Extraction: Identify the sharp endothermic peak lacking a corresponding mass loss artifact in the TGA curve prior to the phase change. This peak represents the true transition state.
-
Self-Validation System: Prior to analyzing the pyrazole sample, run a standardized reference standard (e.g., pure biphenyl). If the standard's measured melting point deviates by >0.5 °C from literature values, the thermocouple must be recalibrated before recording the 262.1 °C target value[2].
Protocol B: True Density Determination
Given its presentation as a multiphase (solid-liquid) mixture[2], conventional volumetric density measurements (e.g., displacement in a graduated cylinder) will suffer from massive error bounds due to trapped microscopic air pockets.
Methodology: Helium Gas Pycnometry
-
Preparation: Weigh exactly 1.0000 g of the compound on an analytical balance and transfer to the pycnometer cell.
-
Gas Purging: Cycle ultra-high purity Helium gas through the chamber 5 times. Causality: Helium has an exceptionally small kinetic diameter, allowing it to penetrate internal crevices and completely displace ambient air without dissolving into the sample.
-
Measurement: Pressurize the reference chamber, then expand into the sample chamber. Calculate the true volume using Boyle's Law (
). -
Self-Validation System: Execute automated consecutive runs. The protocol is considered internally validated only when the calculated volume variance across three distinct pressurization cycles is <0.05%. This confirms the reported relative density of ~1.084 g/cm³[2].
Multi-modal analytical workflow ensuring orthogonal validation of physical properties.
Critical Toxicology and Handling Dynamics
The integrity of both the sample and the personnel hinges on strict environmental control. Regulatory classifications identify 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile under multiple severe hazard codes: H301, H311, and H331 [1].
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Operational Mandate: Because the compound can behave as a liquid or low-melting solid, the risk of dermal absorption and aerosolized inhalation is inherently elevated compared to crystallized salts. All syntheses and physical measurements must be executed within a Class II Type B2 biological safety cabinet or a fully exhausted chemical fume hood utilizing heavy-duty nitrile protective barriers.
References
Sources
An In-depth Technical Guide to the Solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in Organic Solvents
Introduction: The Significance of Pyrazoles and Solubility in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the development of treatments for a wide array of diseases, from cancers to infectious agents.[1][2] The compound at the heart of this guide, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, is a functionalized pyrazole derivative with potential applications in drug discovery and agrochemical development.
A deep understanding of a compound's solubility is paramount in the journey from a promising molecule to a viable product. Solubility in various organic solvents is a critical parameter that influences every stage of the research and development pipeline, from synthesis and purification to formulation and biological screening. Poor solubility can lead to challenges in achieving desired concentrations for reactions, inaccurate results in biological assays, and difficulties in developing effective delivery systems. This guide provides a comprehensive overview of the predicted solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in a range of common organic solvents, grounded in its physicochemical properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine its solubility empirically.
Physicochemical Profile of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
A molecule's solubility is dictated by its structural and electronic characteristics. The following section details the key physicochemical properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile that govern its interaction with organic solvents.
Molecular Structure:
Caption: Chemical structure of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | |
| Molecular Weight | 121.14 g/mol | [3] |
| XLogP3 | -0.1 | [3] |
| Hydrogen Bond Donor | The pyrazole ring itself does not have a hydrogen to donate, but the acetonitrile group can participate in weak hydrogen bonding. | [4] |
| Hydrogen Bond Acceptor | The N2 atom of the pyrazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. | [4] |
| Predicted pKa | The pKa of the conjugate acid is estimated to be around 2.25, similar to 1-methylpyrazole. | [5] |
The negative XLogP3 value suggests that 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a relatively polar molecule. The presence of two nitrogen atoms in the pyrazole ring and a nitrile group contributes to its polarity and its ability to engage in hydrogen bonding as an acceptor. The N-methylation of the pyrazole ring removes the hydrogen bond donating capability of the ring itself. The estimated pKa indicates that the molecule is a weak base.
Predictive Solubility in Common Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the physicochemical properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, we can predict its solubility in a range of organic solvents.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar | 0.1 | 1.88 | Insoluble | The high polarity of the pyrazole and nitrile groups results in a significant mismatch with the non-polar nature of hexane. |
| Toluene | Non-polar (aromatic) | 2.4 | 2.38 | Low | While still largely non-polar, the aromatic character of toluene may offer some weak π-π stacking interactions with the pyrazole ring, leading to minimal solubility. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | 3.1 | 8.93 | Medium to High | DCM's moderate polarity and ability to participate in dipole-dipole interactions should effectively solvate the polar regions of the molecule.[6] |
| Diethyl Ether | Moderately Polar Aprotic | 2.8 | 4.33 | Low to Medium | The ether oxygen can act as a hydrogen bond acceptor, but its overall low polarity may limit its solvating power for this compound. |
| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | 6.02 | Medium to High | The ester group provides both polarity and hydrogen bond accepting capabilities, making it a good candidate for dissolving the target molecule. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | High | Acetone is a strong polar aprotic solvent with a carbonyl group that can act as a hydrogen bond acceptor, making it well-suited to dissolve polar compounds like pyrazole derivatives.[6] |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High | Given the structural similarity (both contain a nitrile group) and high polarity, acetonitrile is expected to be an excellent solvent. |
| Isopropanol | Polar Protic | 3.9 | 19.92 | Medium to High | The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating dissolution. Its lower polarity compared to methanol and ethanol might slightly reduce solubility. |
| Ethanol | Polar Protic | 4.3 | 24.55 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a very effective solvent for many pyrazole derivatives.[6][7] |
| Methanol | Polar Protic | 5.1 | 32.70 | High | As a highly polar protic solvent, methanol can effectively engage in hydrogen bonding with the nitrogen atoms of the pyrazole and nitrile groups, leading to high solubility.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | High | DMF is a powerful polar aprotic solvent with a high dielectric constant, making it capable of dissolving a wide range of polar compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | High | DMSO is one of the most potent polar aprotic solvents and is expected to readily dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. |
| Water | Polar Protic | 10.2 | 80.1 | Low | Despite being a polar molecule, the presence of the non-polar methyl group and the overall organic structure is likely to limit its solubility in water.[6] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the thermodynamic solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in a selected organic solvent.
Materials:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.
-
Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value represents the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Caption: Workflow for determining solubility using the shake-flask method.
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile and should be considered during experimental work:
-
Temperature: The solubility of solids in organic solvents generally increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.
-
Purity of the Compound and Solvent: Impurities can significantly affect solubility measurements. Therefore, using highly pure starting materials is essential for obtaining accurate and reproducible results.
-
pH (for aqueous solutions): As a weak base, the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in aqueous solutions will be pH-dependent. At pH values below its pKa, it will exist in its protonated, more soluble form.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in the solubility studies.
Conclusion
This technical guide provides a comprehensive predictive analysis of the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in a variety of common organic solvents, based on its physicochemical properties. The molecule's polarity, arising from the pyrazole and nitrile functionalities, suggests high solubility in polar aprotic and polar protic solvents, and limited solubility in non-polar solvents. For researchers requiring precise quantitative data, a detailed and robust shake-flask method has been outlined. A thorough understanding and empirical determination of solubility are critical for the successful advancement of this and other promising compounds in the drug discovery and development process.
References
-
ChemBK. 1-methyl pyrazole. [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
DOCS@RWU. Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. [Link]
-
PMC. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]
-
Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. epj-conferences.org [epj-conferences.org]
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile as a synthetic intermediate
An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile as a Synthetic Intermediate
Abstract
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has emerged as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. Its unique structure, combining a stable N-methylated pyrazole core with a reactive acetonitrile functional group, offers a strategic entry point for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and agrochemicals. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, and its core utility as a reactive intermediate. We will explore the chemical transformations of the nitrile moiety and provide detailed, field-proven protocols for its conversion into key derivative structures, underscoring its significance for researchers, chemists, and drug development professionals.
Core Compound Characteristics
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a stable, readily available compound, whose key properties are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 754159-15-4 | [1][2] |
| Molecular Formula | C₆H₇N₃ | [2][3] |
| Molecular Weight | 121.14 g/mol | [2] |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [2] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| SMILES | CN1C=C(C=N1)CC#N | [2][3] |
Synthesis and Manufacturing
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and informs its reactivity. A common and logical synthetic approach involves the introduction of the cyanomethyl group onto a pre-formed 1-methyl-1H-pyrazole ring. This is typically achieved via a two-step sequence starting from the commercially available (1-Methyl-1H-pyrazol-4-yl)methanol.
The causality behind this choice is rooted in the stability of the starting alcohol and the well-established reliability of nucleophilic substitution reactions. The primary alcohol is first converted into a more reactive species with a good leaving group, such as a tosylate or a halide (e.g., chloride or bromide). This activation step is critical as the hydroxyl group is a poor leaving group. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, facilitates an SN2 reaction to yield the target acetonitrile.
Caption: Plausible two-step synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile lies in the versatile reactivity of its nitrile functional group. This group serves as a linchpin for accessing three critical classes of compounds: primary amines, carboxylic acids, and ketones. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, often found in molecules targeting kinases, GPCRs, and other enzyme classes.
Reduction to Primary Amines
The conversion of the nitrile to a primary amine (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine) is a cornerstone transformation. This introduces a basic nitrogen atom, extending the carbon chain by one functionalized unit, which is invaluable for creating ligands, modifying solubility, or introducing a new vector for further chemical elaboration.
Mechanistic Insight: This transformation is typically achieved through reduction. Common laboratory-scale reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4][5] LiAlH₄ is a powerful, unselective reducing agent that provides a hydride source to attack the electrophilic carbon of the nitrile.[5] Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) offers a scalable and often cleaner alternative.[5] The choice between these methods depends on the presence of other reducible functional groups in the substrate and desired scalability.
Hydrolysis to Carboxylic Acids
Hydrolysis of the nitrile group affords (1-Methyl-1H-pyrazol-4-yl)acetic acid. This transformation replaces the nitrile with a carboxylic acid, a key functional group for forming amides (a ubiquitous linkage in pharmaceuticals), esters, or for use as a handle in bioconjugation chemistry.
Mechanistic Insight: Hydrolysis can be performed under either acidic or basic conditions. Base-catalyzed hydrolysis is often preferred as it proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield an intermediate amide, which is then further hydrolyzed to the carboxylate salt.[6] Acidification in the final workup step provides the neutral carboxylic acid. This method is generally robust and high-yielding.
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies for the key transformations described above.
Protocol 1: Base-Catalyzed Hydrolysis to (1-Methyl-1H-pyrazol-4-yl)acetic acid
This procedure details the conversion of the nitrile to the corresponding carboxylic acid, a critical intermediate for amide coupling reactions.
Caption: Step-by-step workflow for nitrile hydrolysis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (3.0-5.0 eq, e.g., 6 M) to the flask.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 90-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Part 1): Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up (Part 2 - Acidification): Place the aqueous residue in an ice bath and carefully acidify by dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate may form at this stage.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the pure (1-Methyl-1H-pyrazol-4-yl)acetic acid.
Protocol 2: LiAlH₄ Reduction to 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
This protocol describes the potent reduction of the nitrile to the corresponding primary amine, a key building block for further derivatization.
Caption: Step-by-step workflow for nitrile reduction.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise.
-
Reagent Addition: Dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.
-
Heating and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up. A granular precipitate should form.
-
Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or silica gel chromatography to yield the pure product.
Safety and Handling
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is classified as an acute toxin and requires careful handling to avoid exposure.
-
GHS Classification: Danger. H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or vapors.[2] Prevent contact with skin and eyes.[2] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.
Conclusion
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a strategically important intermediate whose value is defined by the reliable and versatile reactivity of its nitrile group. It provides a direct and efficient route to primary amines and carboxylic acids built upon a medicinally relevant pyrazole core. The protocols and data presented in this guide are intended to empower researchers to confidently and safely leverage this building block in the synthesis of novel chemical entities for drug discovery and beyond.
References
-
Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Synsmart. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Retrieved from [Link]
- (2012). Catalytic Reduction of Nitriles. Science of Synthesis, 2012/1, 1-14.
-
PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
- Zhang, M., et al. (2021). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
-
Holland, P. L. (2007). Acetonitrile Hydration and Ethyl Acetate Hydrolysis by Pyrazolate-Bridged cobalt(II) Dimers Containing Hydrogen-Bond Donors. PubMed. Retrieved from [Link]
-
Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. ResearchGate. Retrieved from [Link]
-
Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar. Retrieved from [Link]
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
- Royal Society of Chemistry. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
- Wang, S., et al. (2019). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. RSC Advances.
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Wang, S., et al. (2019). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. ResearchGate. Retrieved from [Link]
- Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652.
-
Shimadzu Europa. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from [Link]
Sources
- 1. synsmart.in [synsmart.in]
- 2. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile (C6H7N3) [pubchemlite.lcsb.uni.lu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
Methodological & Application
Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Detailed Guide for Researchers
Introduction
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its pyrazole core is a common motif in many pharmaceuticals, and the acetonitrile functional group provides a reactive handle for various chemical transformations. This document provides two detailed and reliable protocols for the synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and success.
Chemical Profile
| Compound Name | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile |
| CAS Number | 754159-15-4[1][2] |
| Molecular Formula | C6H7N3[1] |
| Molecular Weight | 121.14 g/mol [1] |
| Appearance | Solid or semi-solid[2] |
| Storage | Sealed in dry, 2-8°C[2] |
Synthetic Strategy Overview
Two primary synthetic routes from the readily available starting material, 1-Methyl-1H-pyrazole-4-carbaldehyde, are presented.
-
Route A: Two-Step Synthesis via an Alcohol Intermediate. This classic approach involves the reduction of the starting aldehyde to the corresponding alcohol, followed by conversion to the nitrile. This route is robust and allows for the isolation and characterization of the intermediate.
-
Route B: One-Pot Synthesis via an Oxime Intermediate. This streamlined method offers a more efficient pathway by converting the aldehyde directly to the nitrile in a single reaction vessel, proceeding through an oxime intermediate which is then dehydrated.
Caption: Mechanism of aldehyde reduction using sodium borohydride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of aqueous ammonium chloride solution at 0 °C. Stir for 30 minutes.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-methyl-1H-pyrazol-4-yl)methanol as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Conversion of (1-methyl-1H-pyrazol-4-yl)methanol to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
This step proceeds via a nucleophilic substitution. The hydroxyl group of the alcohol is a poor leaving group and must first be converted to a better one, such as a halide. Thionyl chloride (SOCl2) is an effective reagent for this conversion, producing the corresponding chloride. [3][4]The resulting (1-methyl-1H-pyrazol-4-yl)methyl chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to yield the target nitrile.
!!! SAFETY WARNING !!! Thionyl chloride is a corrosive and lachrymatory liquid. Sodium cyanide is highly toxic and can release deadly hydrogen cyanide gas upon contact with acids. Both reagents must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety goggles, lab coat). [5][6][7]
Caption: Workflow for the conversion of the alcohol to the nitrile.
Protocol:
-
Chlorination:
-
In a fume hood, dissolve the crude (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Once the reaction is complete, carefully quench by pouring onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (1-methyl-1H-pyrazol-4-yl)methyl chloride. This intermediate is often used immediately in the next step.
-
-
Cyanation:
-
Dissolve the crude chloride intermediate in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) and heat the mixture to 50-60 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
-
Route B: One-Pot Synthesis via Oxime Dehydration
This method offers a more direct conversion of the aldehyde to the nitrile, potentially saving time and resources. The aldehyde is first converted to its oxime, which is then dehydrated in situ to the nitrile. Formic acid can serve as both the solvent and a catalyst for the dehydration.
Protocol:
-
Reaction Setup: In a round-bottom flask, cool formic acid (2.5 mL per 1 mmol of aldehyde) to 5-10 °C.
-
Reagent Addition: Add 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) followed by hydroxylamine hydrochloride (1.0 eq).
-
Dehydration: After a minute, add a catalytic amount of orthophosphoric acid (1 mol%).
-
Reaction: Heat the mixture to 100 °C until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete reduction in Route A, Step 1 | Insufficient NaBH4; deactivated reagent. | Add more NaBH4. Ensure the reagent is fresh and has been stored properly. |
| Low yield in chlorination (Route A, Step 2) | Incomplete reaction; side reactions. | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Formation of byproducts in cyanation (Route A, Step 2) | Presence of water leading to hydrolysis. | Use anhydrous solvents and reagents. |
| Incomplete reaction in Route B | Insufficient heating or catalyst. | Ensure the reaction temperature is maintained. A slight excess of dehydrating agent can be considered. |
Conclusion
Both synthetic routes presented provide effective means to produce 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. Route A, the two-step process, offers a more controlled synthesis with the ability to isolate and characterize the alcohol intermediate. Route B presents a more atom-economical and time-efficient one-pot alternative. The choice of route will depend on the specific requirements of the researcher, including scale, available equipment, and time constraints. Adherence to the detailed protocols and safety precautions will ensure a successful and safe synthesis of this important chemical building block.
References
-
UCLA-EH&S. (2012). Sodium Cyanide Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8929, Sodium cyanide. Retrieved from [Link]
-
KOSHA. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of 1 with sodium borohydride to 2. Retrieved from [Link]
-
Acta Physico-Chimica Sinica. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]
-
ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Australian Journal of Chemistry. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43154732, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
-
ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Retrieved from [Link]
-
Synsmart. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from [Link]
-
RJPBCS. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
Lookchem. (n.d.). Thionyl chloride-benzotriazole in methylene chloride: A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Retrieved from [Link]
-
Reddit. (2023). Help with thionyl chloride halogenation. Retrieved from [Link]
-
YouTube. (2018). Sodium borohydride reduction. Retrieved from [Link]
-
Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Wiley Online Library. (2023). Additive‐Free Formic Acid Dehydrogenation Catalyzed by a CpIr Complex with Pyridyl‐Pyrazole Ligand: Long‐Term Hydrogen Generation and Impurity Effects*. Retrieved from [Link]
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synsmart.in [synsmart.in]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. camachem.com [camachem.com]
- 7. westliberty.edu [westliberty.edu]
Application Notes & Protocols: A Framework for Efficacy Testing of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous, multi-stage evaluation of its biological activity. This document provides a comprehensive experimental framework for assessing the efficacy of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile , a small molecule with a pyrazole scaffold. Given the limited public data on this specific compound, we propose a hypothesis-driven approach, drawing from the known biological activities of similar pyrazole-containing molecules, which frequently exhibit anti-proliferative and anti-tumor properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for a phased, logical progression from broad-based in vitro screening to targeted in vivo validation.
Introduction: The Rationale for a Phased Approach
The preclinical development process is a critical phase that bridges the gap between initial discovery and human clinical trials.[2][3] Its primary objective is to build a comprehensive profile of a drug candidate's safety and efficacy. For a novel compound like 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a structured, hierarchical testing strategy is essential. This strategy mitigates risk and conserves resources by ensuring that only the most promising candidates advance.[4]
Our proposed workflow begins with high-throughput in vitro assays to establish a foundational understanding of the compound's bioactivity, including its potency and the cell lines in which it is most active. Positive findings then trigger more complex mechanistic and functional assays. Finally, promising in vitro results provide the necessary justification for advancing to resource-intensive in vivo studies using animal models to evaluate efficacy in a physiological context.[5]
Working Hypothesis
Many pyrazole derivatives have been investigated for their therapeutic potential, with several demonstrating potent anti-tumor activity through mechanisms such as tubulin polymerization inhibition or kinase modulation.[1] Based on this precedent, our working hypothesis is that 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile possesses anti-proliferative activity against cancer cells , justifying an initial screen focused on oncology.
General Experimental Workflow
The progression of efficacy testing should follow a logical sequence, where data from each stage informs the decision to proceed to the next. This ensures a robust and evidence-based evaluation.
Caption: High-level workflow for evaluating compound efficacy.
Phase 1: Foundational In Vitro Screening
The initial goal is to determine if the compound has any biological effect at reasonable concentrations and to identify the most sensitive cancer cell types.
Rationale for Cell Line Selection
The choice of cell lines is a critical step.[6] A broad panel, such as the NCI-60, is recommended for initial screening as it represents a diversity of cancer types and genetic backgrounds.[7][8] This data-driven approach can reveal unexpected sensitivities and inform which tumor types to prioritize for further study.[6] Alternatively, a smaller, curated panel of well-characterized lines from common cancers (e.g., lung, breast, colon) can be used.
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | Widely used, robust, KRAS mutation |
| MCF-7 | Breast Cancer (ER+) | Represents hormone-sensitive breast cancer |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents aggressive, hormone-insensitive cancer |
| HCT116 | Colorectal Cancer | Common model, well-characterized genetics |
| U-87 MG | Glioblastoma | Represents a difficult-to-treat CNS tumor |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer model |
Protocol: Cell Viability Assay (MTS/MTT)
This assay provides a quantitative measure of cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[9]
Objective: To determine the dose-dependent effect of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile on the viability of a panel of cancer cell lines.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
96-well flat-bottom cell culture plates
-
Complete growth medium (specific to each cell line)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Positive control (e.g., Doxorubicin)
-
Plate reader (absorbance at 490 nm for MTS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Perform a serial dilution of the test compound in complete growth medium. A common starting range is from 100 µM down to 0.01 µM. Also prepare dilutions for the positive control and a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, positive control, or vehicle control to the appropriate wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data by expressing viability as a percentage relative to the vehicle-treated control wells (set to 100%).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Phase 2: Mechanistic & Functional In Vitro Assays
If the compound demonstrates potent activity (typically an IC50 < 10 µM) in Phase 1, the next step is to investigate how it is affecting the cancer cells.
Protocol: Apoptosis Induction Assay (Caspase-Glo® 3/7)
This assay determines if the compound induces programmed cell death (apoptosis) by measuring the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Objective: To quantify the induction of apoptosis in sensitive cell lines following treatment.
Procedure:
-
Follow steps 1-3 from the Cell Viability protocol, using a white-walled 96-well plate suitable for luminescence.
-
Incubation: Incubate for a shorter period, typically 24-48 hours, to capture apoptotic events before widespread cell death.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.
Hypothetical Target Pathway
Based on the compound's structure, it could potentially interfere with critical cell signaling pathways. Further investigation using Western blotting or targeted kinase panels could explore effects on pathways like MAPK/ERK, which are frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Phase 3: In Vivo Efficacy Assessment
The definitive test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism.[10] The cell-derived xenograft (CDX) model is a standard and valuable platform for this initial in vivo assessment.[11]
Rationale for Animal Model Selection
Immunodeficient mice (e.g., NOD/SCID or NSG) are used because they can accept grafts of human cancer cells without mounting an immune rejection response.[11][12] This allows for the growth of human tumors that can be used to test the efficacy of the compound. The cell line used for implantation should be one that showed high sensitivity to the compound in the in vitro assays.
Protocol: Cell-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the ability of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile to inhibit the growth of human tumor xenografts in immunodeficient mice.
Regulatory Compliance: All animal studies must be conducted in accordance with institutional guidelines (IACUC) and adhere to Good Laboratory Practices (GLP) where applicable.[13][14]
Procedure:
-
Cell Preparation: Culture the selected cancer cell line (e.g., HCT116) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse (e.g., 6-8 week old female NSG mice).
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline or a specific formulation buffer)
-
Group 2: Low Dose Test Compound (e.g., 10 mg/kg)
-
Group 3: High Dose Test Compound (e.g., 50 mg/kg)
-
Group 4: Positive Control (a standard-of-care agent for that cancer type)
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily via oral gavage or intraperitoneal injection) for 21-28 days.
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.
-
Survival: In some studies, treatment may continue until a humane endpoint is reached (e.g., tumor volume > 2000 mm³), with survival as the primary endpoint.
-
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors. A portion of each tumor should be flash-frozen for biomarker analysis and another portion fixed in formalin for histopathology.
Data Presentation and Interpretation
The primary outcome is the inhibition of tumor growth. Data should be plotted as the mean tumor volume for each group over time.
| Treatment Group | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | 0% | +5% |
| Compound (10 mg/kg) | 875 ± 120 | 30% | +4% |
| Compound (50 mg/kg) | 450 ± 95 | 64% | -2% |
| Positive Control | 310 ± 80 | 75% | -8% |
Data are presented as mean ± SEM and are hypothetical.
A successful outcome is a statistically significant, dose-dependent reduction in tumor growth compared to the vehicle control, with acceptable toxicity (minimal body weight loss).
Conclusion
This document outlines a systematic, industry-standard approach to evaluating the efficacy of a novel compound, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. By progressing from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can build a robust data package. This phased methodology ensures that decisions to advance the compound are based on solid scientific evidence, maximizing the potential for identifying a promising new therapeutic agent.
References
- Vertex AI Search. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- Vertex AI Search. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects (2021).
- Spontaneous and Induced Animal Models for Cancer Research - PMC.
- Humanized Rodent Models for Cancer Research - Frontiers.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
- Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen.
- Importance of Animal Models in the Field of Cancer Research - ResearchGate.
- What is Preclinical Drug Development? An Essential Guide for Biotech Companies - Infinix Bio.
- Introduction - Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf.
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications.
- Looking for cell line models to predict drug response in cancer patients? Use CELLector.
- New Study: Biomarker Identification for Targeted Therapies in 10K Tumor Samples.
- Step 2: Preclinical Research | FDA.
- Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA.
- Preclinical Studies in Drug Development | PPD.
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. Available from: [Link]
- Biomarker Testing for Cancer Treatment - NCI.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers.
- Cancer Cell Lines for Drug Discovery and Development - AACR Journals.
- Selection of optimal cell lines for high-content phenotypic screening - PMC - NIH.
- Preclinical research strategies for drug development - AMSbiopharma.
- Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf - NIH.
- Cell-culture based test systems for anticancer drug screening - ecancer.
- Preclinical Regulatory Requirements - Social Science Research Institute.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - ScienceOpen.
- Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience.
- Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies.
- Preclinical Stage of Drug Development: A Startup's Guide | Cherry Bekaert.
- In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec.
- Advancements in small molecule drug design: A structural perspective - PMC.
- Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub.
- Introduction to small molecule drug discovery and preclinical development - Frontiers.
- Designing an In Vivo Preclinical Research Study - MDPI.
- Graphviz Guide for Developers | PDF | String (Computer Science) - Scribd.
- Quick Graphviz Tutorial - Dirk Colbry.
- Graphviz tutorial - YouTube.
- Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.
- Graphviz Examples and Tutorial - Sketchviz.
- 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile - PubChem.
- 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS NO.754159-15-4.
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile - Apollo Scientific.
- 754159-15-4|2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile - BLDpharm.
- 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile - PubChemLite.
- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed.
- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor | Request PDF - ResearchGate.
- 2-PYRAZOLINE DERIVATIVES IN NEUROPHARMACOLOGY: SYNTHESIS, ADME PREDICTION, MOLECULAR DOCKING AND IN VIVO BIO - CORE.
- The Recent Development of the Pyrazoles : A Review | TSI Journals.
Sources
- 1. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. Preclinical Stage of Drug Development: A Startup's Guide | Cherry Bekaert [cbh.com]
- 4. infinixbio.com [infinixbio.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Humanized Rodent Models for Cancer Research [frontiersin.org]
- 12. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
High-Throughput Screening Assays for Pyrazole Derivatives: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a five-membered heterocyclic scaffold that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its remarkable versatility, allowing for substitutions at multiple positions, which in turn enables the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, pyrazole derivatives exhibit an extensive range of biological activities and are core components of numerous approved drugs and clinical candidates. Their therapeutic applications are broad, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][5][6]
A significant portion of research into pyrazole derivatives has focused on their role as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[2][3] Pyrazoles have been successfully designed to target the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Akt, thereby modulating cell cycle progression, signal transduction, and survival.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the discovery and characterization of novel, biologically active pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.
Foundational Concepts in High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, employing automation, miniaturization, and rapid data analysis to test vast libraries of chemical compounds against a specific biological target or cellular phenotype.[7] The primary objective of an HTS campaign is to identify "hits"—compounds that elicit a desired biological response—which serve as the starting point for lead optimization and further drug development.
A critical parameter for validating the robustness of an HTS assay is the Z'-factor . This statistical metric provides a measure of the assay's quality by quantifying the separation between the distributions of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[8][9] This guide emphasizes protocols that are designed to achieve high Z'-factors, ensuring the trustworthiness of the screening data.
Assay Strategies for Key Pyrazole Target Classes
The choice of HTS assay is fundamentally dictated by the biological question being asked. Is the goal to find compounds that kill cancer cells (phenotypic), or to find compounds that inhibit a specific enzyme (target-based)? Below are detailed protocols for assays commonly used to screen pyrazole libraries against various target classes.
3.1. Phenotypic Screening: Antiproliferative and Cytotoxic Activity
The most direct approach to discovering anticancer agents is to screen for compounds that inhibit the growth of or kill cancer cells. This phenotypic screening strategy is often the first step in evaluating a new library of pyrazole derivatives.
Causality & Experimental Choice: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are chosen for their simplicity, cost-effectiveness, and scalability. The principle relies on the enzymatic activity of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[10]
-
Cell Seeding:
-
Harvest cancer cells from culture, ensure viability is >90% using trypan blue exclusion.
-
Dilute cells in complete growth medium to an optimal density (e.g., 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazole derivative in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis. The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Add the compounds to the wells. Include "vehicle control" (DMSO only) and "no-cell" (media only) wells.
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 5b | K562 (Leukemia) | MTT | 0.021 | [10] |
| 5b | A549 (Lung) | MTT | 0.69 | [10] |
| 17a | A549 (Lung) | MTT | 4.47 µg/mL | |
| 34d | HeLa (Cervical) | MTT | 10.41 | |
| L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 | [11][12] |
| L3 | MCF-7 (Breast) | MTT | 81.48 | [11][12] |
3.2. Target-Based Screening: Protein Kinase Inhibitors
Pyrazole derivatives are exceptionally well-suited to inhibit protein kinases by competing with ATP at the enzyme's active site.[1][3] HTS assays in this category are designed to directly measure the enzymatic activity of a purified kinase or the binding of an inhibitor to it.
Signaling Pathway Visualization: Understanding the context of the target kinase is crucial. For example, Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle. Inhibiting CDK2 can prevent the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition.[2]
-
Reagent Biotinylation/Conjugation: Prepare reagents by biotinylating one protein partner (for binding to Streptavidin-Donor beads) and using an antibody or tag for the other (for binding to Protein A-Acceptor beads).
-
Assay Assembly:
-
In a 384-well low-volume plate, add the pyrazole inhibitor.
-
Add the two interacting protein partners.
-
Incubate for a set time (e.g., 60 minutes) to allow for inhibitor binding.
-
Add the Donor and Acceptor beads.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark for 1-3 hours to allow bead-protein binding to reach equilibrium.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis: A decrease in signal indicates inhibition of the protein-protein interaction. Calculate IC₅₀ values from dose-response curves.
3.4. Cell-Based Pathway Analysis
Confirming that a pyrazole derivative engages its intended target and modulates a specific signaling pathway within a living cell is a critical step in lead validation.
Featured Assay: Dual-Luciferase® Reporter Gene Assay
Causality & Experimental Choice: This assay provides a quantitative measure of transcription factor activity. [13]Cells are engineered to contain a plasmid where the expression of a firefly luciferase gene is controlled by a specific DNA response element (e.g., a Hypoxia-Response Element for HIF-1). If a pyrazole compound inhibits the pathway leading to the activation of this transcription factor, luciferase expression will decrease. A second, constitutively expressed luciferase (usually Renilla) is co-transfected as an internal control to normalize for cell number and transfection efficiency, thereby increasing data reliability. [13][14]
[13]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well white plate and allow them to recover.
-
Compound Treatment and Stimulation: Treat cells with various concentrations of the pyrazole inhibitor for a defined period. Then, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well. Shake for 15 minutes at room temperature.
-
Luminescence Measurement:
-
Transfer the cell lysate to a white luminometer plate.
-
Use a luminometer with dual injectors. The first injector adds the Firefly Luciferase Assay Reagent II (LAR II), and the firefly luminescence is measured.
-
The second injector adds the Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla luminescence reaction. The Renilla luminescence is then measured.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A decrease in this ratio in treated cells compared to control cells indicates pathway inhibition.
Summary and Future Perspectives
The pyrazole scaffold remains a highly productive starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this guide—from broad phenotypic screens to highly specific, target-based biochemical and cell-based assays—provide a robust toolkit for identifying and characterizing active pyrazole derivatives. The key to a successful screening campaign lies in selecting the appropriate assay for the biological question and in the rigorous validation of each step to ensure data integrity.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.
- Pyrazoles as anticancer agents: Recent advances. (2023).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria Repository.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (n.d.). Benchchem.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). authorea.com.
- Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. (n.d.). PMC.
- A fluorescence polarization assay for inhibitors of Hsp90. (2006). PubMed.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- AlphaScreen. (n.d.). BMG LABTECH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG.
- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.).
- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). PMC.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC.
- From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs.
- Scintillation proximity assay.
- The Use of AlphaScreen Technology in HTS: Current St
- Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023). Genetic Engineering & Biotechnology News.
- Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors. (n.d.). Wiley Online Library.
- Luciferase reporter assays: Powerful, adaptable tools for cell biology research. (n.d.). Promega.
- Fluorescence Polariz
- Development of a Scintillation Proximity Assay (SPA)
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). PMC.
- Tools for GPCR drug discovery. (n.d.).
- A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. (2025). MDPI.
- Application of scintillation proximity assay in drug discovery. (2005). PubMed.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). PMC.
- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
- Screening of some pyrazole derivatives as promising antileishmanial agent. (2025).
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). preprints.org.
- GPCR Signaling Assay Applications in High-Throughput Screening. (2025). ICE Bioscience Blog.
- High Content Screening (HCS). (n.d.). Ichor Life Sciences.
- GPCR Drug Discovery. (n.d.). BioAscent.
- High-throughput screening (HTS). (n.d.). BMG LABTECH.
- High-content Screening (HCS). (n.d.).
- HTS & HCS Technologies in Drug Discovery. (n.d.). BOC Sciences.
- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization assay for inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. static.fishersci.eu [static.fishersci.eu]
- 14. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a compound with limited publicly available data on its biological activity. The following document outlines a comprehensive, albeit hypothetical, strategic workflow to systematically investigate its mechanism of action, based on the known biological activities of structurally related pyrazole derivatives. The proposed target class (kinases) is a rational starting point for investigation.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole-containing small molecule whose mechanism of action has not yet been elucidated. Understanding how a compound exerts its effects at a molecular level is a critical step in the drug discovery and development process. This guide provides a detailed, multi-phased experimental plan to identify the molecular target(s) of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, validate its engagement in a cellular context, and characterize its downstream functional consequences.
Based on the prevalence of pyrazole derivatives as kinase inhibitors, we will proceed with the hypothesis that 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile modulates the activity of one or more protein kinases, leading to downstream effects on cellular signaling pathways that control cell fate.
Phase 1: Target Identification and Validation
The initial and most critical phase is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining broad screening with orthogonal validation methods, is recommended for the highest confidence in target identification.
Broad-Spectrum Kinase Profiling
The most direct way to test our hypothesis is to screen the compound against a large panel of purified kinases. This will provide a landscape of the compound's selectivity and identify high-affinity targets.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection) [3]
-
Compound Preparation: Prepare a stock solution of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a master mix containing the kinase of interest and its specific substrate in kinase reaction buffer.
-
Compound Addition: Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
A positive hit from the kinase screen must be validated in a cellular environment to confirm that the compound can enter the cell and bind to its target. CETSA is a powerful technique for this purpose, as it relies on the principle that a ligand-bound protein is thermally more stable than its unbound form.[1][4]
Protocol: Cellular Thermal Shift Assay (CETSA) [1][5]
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile at a desired concentration (e.g., 10x the IC50 from the in vitro kinase assay) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target kinase in the soluble fraction by Western blot using a specific antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.
Experimental Workflow for Target Identification and Validation
Caption: Workflow for identifying and validating the molecular target.
Phase 2: In-Depth Characterization of Target Inhibition
Once a primary kinase target (let's call it "Kinase X") is identified and validated, a more detailed in vitro characterization is necessary to understand the nature of the inhibition.
Protocol: Determination of IC50 and Mechanism of Inhibition
This will follow the same protocol as the initial kinase profiling (Section 1.1), but with a focus on a single kinase and a more detailed analysis. A finer concentration gradient of the compound should be used to accurately determine the IC50. To determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive), the kinase assay can be repeated with varying concentrations of both the compound and ATP.
| Parameter | Description | Hypothetical Value |
| IC50 | The concentration of the compound that inhibits 50% of Kinase X activity. | 150 nM |
| Ki | The inhibition constant, a measure of the compound's binding affinity. | 75 nM |
| Mechanism | The mode of inhibition (e.g., ATP-competitive). | ATP-competitive |
| Caption: Table of hypothetical in vitro kinase inhibition data. |
Phase 3: Elucidation of Downstream Signaling Pathways
Inhibiting a kinase will affect its downstream signaling pathway. Analyzing these changes provides further evidence of target engagement and helps to understand the compound's cellular effects.
Analysis of Substrate Phosphorylation by Western Blot
This will measure the phosphorylation status of a known downstream substrate of Kinase X.
Protocol: Western Blot for Phospho-Substrate [6][7]
-
Cell Treatment and Lysis: Treat cells with a dose-range of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile for a specific time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Analysis of Target Gene Expression by qPCR
If the Kinase X pathway is known to regulate gene expression, quantitative PCR can be used to measure changes in the mRNA levels of target genes.
Protocol: Quantitative PCR (qPCR) [2][8]
-
Cell Treatment and RNA Extraction: Treat cells as for the Western blot. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers for the target gene and a reference gene (e.g., GAPDH), and the synthesized cDNA.
-
Data Analysis: Run the reaction in a real-time PCR cycler. Analyze the data using the ΔΔCt method to determine the fold change in gene expression in compound-treated samples relative to vehicle-treated samples.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by the compound.
Phase 4: Cellular Phenotypic Assays
The final phase is to assess the overall effect of the compound on cellular behavior. The choice of assays should be guided by the known function of the identified target and the observed downstream signaling effects.
Cell Proliferation Assay
This assay will determine if the compound affects the growth of cells.
Protocol: MTT Cell Proliferation Assay [9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate overnight in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay
This assay will determine if the compound induces programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining [11]
-
Cell Treatment: Treat cells with the compound at concentrations around its GI50 for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
| Assay | Endpoint | Hypothetical Result |
| MTT Assay | Cell Proliferation (GI50) | 2.5 µM |
| Apoptosis Assay | % Apoptotic Cells at 2x GI50 | 45% |
| Caption: Table of hypothetical cellular assay data. |
Conclusion
This comprehensive guide provides a systematic and robust framework for elucidating the mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. By following this multi-phased approach, researchers can confidently identify the molecular target, validate its engagement, and characterize the downstream cellular consequences of the compound's activity. The insights gained from these studies are invaluable for the continued development of this and other pyrazole-based compounds as potential therapeutic agents.
References
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
-
The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery Tool for Monitoring Target Engagement. Annual Review of Pharmacology and Toxicology, 56, 141–161.
- Soares-Bezerra, R. J., Ferreira, N. C. S., Alberto, A. V. P., Bonavita, A. G., Fidalgo-Neto, A. A., Calheiros, A. S., ... & Campos-de-Carvalho, A. C. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0123089.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Henrik's Lab. (2021, January 4). qPCR (real-time PCR) protocol explained. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, May 19). An Improved Method for P2X7R Antagonist Screening. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Semantic Scholar. (2015, May 19). An Improved Method for P2X7R Antagonist Screening. Retrieved from [Link]
-
TWiki. (2017, February 14). QPCR. Retrieved from [Link]
-
Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 13). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. the-scientist.com [the-scientist.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
- 11. uib.no [uib.no]
In Vitro Characterization of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Methodological Guide to Target Validation and Interaction Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The journey from a candidate small molecule to a validated lead compound is contingent on rigorous in vitro characterization. This guide provides a comprehensive framework for testing 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a heterocyclic compound with potential as a protein degrader building block or bioactive fragment, against putative protein targets.[1] We move beyond rote protocols to explain the causal logic behind assay selection and experimental design, ensuring a self-validating system for generating trustworthy and reproducible data. This document details step-by-step protocols for quantifying direct target engagement using Fluorescence Polarization (FP), and for assessing functional activity through inhibition of protein-protein interactions (PPIs) via Förster Resonance Energy Transfer (FRET) and AlphaScreen®, and modulation of enzymatic activity.
Foundational Strategy: The Imperative of Assay Validation
Before embarking on specific interaction studies, a robust validation plan is paramount. This ensures that any observed effects are genuinely attributable to the compound-target interaction and not experimental artifacts. A well-defined validation plan establishes the performance characteristics of an assay, providing objective evidence that it is suitable for its intended purpose.[2][3]
Key Pillars of Assay Validation:
-
Reagent Qualification: Ensure purity and stability of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, target proteins, and all critical reagents.[4]
-
Instrumentation Setup: Calibrate and standardize all equipment, including plate readers and liquid handlers, to minimize variability.[5]
-
Assay Robustness: Define the assay window, signal-to-background ratio, and key statistical metrics like the Z'-factor to ensure the assay is fit for purpose.
-
Establish Acceptance Criteria: Predetermine the performance targets for each validation parameter before initiating experiments.[5]
Protocol: Direct Target Engagement via Fluorescence Polarization (FP)
Principle & Rationale: FP is a powerful technique for measuring molecular interactions in solution.[6] It relies on the principle that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution, depolarizing emitted light. When the tracer binds to a larger protein, its rotation slows dramatically, resulting in a higher degree of light polarization.[7] A competitive FP assay is used here to determine if 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile can displace a known fluorescent ligand from the target protein's binding site.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20) that maintains protein stability.
-
Target Protein Stock: Prepare a concentrated stock of the purified target protein in assay buffer.
-
Fluorescent Tracer Stock: Prepare a stock solution of a fluorescently-labeled ligand known to bind the target protein.
-
Compound Stock: Prepare a high-concentration stock of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in 100% DMSO.
-
-
Assay Optimization (Tracer and Protein Concentration):
-
Objective: To find the lowest tracer concentration that gives a robust signal and a protein concentration that results in significant tracer binding (typically 50-80% of the maximum signal).[8][9]
-
Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent tracer.
-
Identify the protein concentration corresponding to the EC50-EC80 from the resulting sigmoidal curve for use in the competition assay.
-
-
Competition Assay Execution:
-
Prepare serial dilutions of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in assay buffer, keeping the DMSO concentration constant across all wells (typically ≤1%).
-
In a suitable microplate (e.g., 384-well, black, non-binding), add the assay components in the following order:
-
Assay Buffer
-
Serial dilutions of the test compound or DMSO control.
-
Target protein (at the pre-determined optimal concentration).
-
Fluorescent tracer (at its pre-determined optimal concentration).
-
-
Controls are Critical:
-
No Protein Control (0% Inhibition): Tracer + Compound (highest concentration) to check for compound interference.
-
No Compound Control (100% Activity): Tracer + Protein + DMSO.
-
Buffer Blank: Buffer only.
-
-
Incubate the plate at room temperature for the required time to reach binding equilibrium (determined during assay development).
-
Read the plate on a plate reader equipped for FP measurements, using appropriate excitation and emission filters for the chosen fluorophore.[6]
-
-
Data Analysis:
-
The instrument software will calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.
-
Data Presentation:
| Parameter | Value |
| Target Protein Conc. | 10 nM |
| Fluorescent Tracer Conc. | 1 nM |
| IC50 of Compound | 5.2 µM |
| Max Polarization (mP) | 280 |
| Min Polarization (mP) | 120 |
| Z'-Factor | 0.85 |
Protocol: Functional Assessment of PPI Inhibition via FRET
Principle & Rationale: FRET measures the non-radiative energy transfer between two fluorophores—a donor and an acceptor—when they are in close proximity (typically <10 nm).[10] By labeling two interacting proteins with a FRET pair, their association can be monitored.[11][12] If 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile disrupts this interaction, the proteins will move apart, decreasing FRET efficiency. This assay provides direct functional evidence of a compound's ability to inhibit a specific PPI.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Protein Labeling: Purify the two interacting proteins of interest. Label one with a donor fluorophore (e.g., CyPet) and the other with a compatible acceptor fluorophore (e.g., YPet).[13] Ensure purification from free, unreacted dye.
-
Assay Buffer: As described in the FP protocol.
-
Compound Stock: As described in the FP protocol.
-
-
Assay Execution:
-
In a suitable microplate (e.g., 384-well, black), add the assay components.
-
Prepare serial dilutions of the test compound.
-
Add the following to each well:
-
Assay Buffer
-
Test compound dilutions or DMSO control.
-
Donor-labeled Protein A.
-
Acceptor-labeled Protein B.
-
-
Controls:
-
Maximum FRET (0% Inhibition): Donor-Protein A + Acceptor-Protein B + DMSO.
-
Minimum FRET (100% Inhibition): Donor-Protein A + DMSO (no acceptor).
-
Compound Autofluorescence Check: Compound only in buffer.
-
-
Incubate to allow protein interaction to reach equilibrium.
-
-
Data Acquisition:
-
Use a plate reader capable of measuring FRET.
-
Measure fluorescence at three wavelength settings:
-
Donor Excitation / Donor Emission
-
Donor Excitation / Acceptor Emission (the FRET signal)
-
Acceptor Excitation / Acceptor Emission
-
-
These multiple readings are essential to correct for spectral bleed-through (crosstalk).[11]
-
-
Data Analysis:
-
Correct the raw FRET signal for donor bleed-through and direct acceptor excitation.
-
Calculate the normalized FRET ratio or efficiency for each well.
-
Plot the corrected FRET signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Data Presentation:
| Parameter | Value |
| Donor Protein Conc. | 20 nM |
| Acceptor Protein Conc. | 20 nM |
| IC50 of Compound | 12.5 µM |
| Max FRET Signal | 8500 RFU |
| Min FRET Signal | 1500 RFU |
| Z'-Factor | 0.78 |
Protocol: High-Sensitivity PPI Analysis using AlphaScreen®
Principle & Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for studying biomolecular interactions.[14] The assay uses two types of beads: a Donor bead that, upon excitation at 680 nm, generates singlet oxygen, and an Acceptor bead that reacts with the singlet oxygen to produce a chemiluminescent signal.[15] Singlet oxygen has a short half-life and can only diffuse ~200 nm.[15][16] Therefore, a signal is only generated when the beads are brought into close proximity by an interaction between the molecules coupled to them. A compound that disrupts the PPI will separate the beads, leading to a loss of signal.[17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Bead Conjugation: One interacting protein (e.g., Protein A) is biotinylated. The other (e.g., Protein B) is conjugated to an affinity tag like GST or His.
-
Beads: Use Streptavidin-coated Donor beads and anti-GST (or Ni-NTA) coated Acceptor beads.
-
Assay Buffer: Use the buffer recommended by the AlphaScreen manufacturer, as buffer components can affect assay performance.
-
Compound Stock: Prepare as previously described.
-
-
Assay Execution (Competition Format):
-
Perform the assay under subdued lighting conditions, as the beads are photosensitive.
-
Prepare serial dilutions of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
-
Add reagents to a 384-well white microplate in the following order:
-
Assay Buffer.
-
Test compound dilutions or DMSO control.
-
Biotinylated Protein A.
-
GST-tagged Protein B.
-
Incubate to allow the PPI to occur.
-
Add a pre-mixed solution of Streptavidin-Donor and anti-GST-Acceptor beads.
-
-
Controls:
-
Maximum Signal: All components with DMSO.
-
Minimum Signal: Omit one of the interacting proteins.
-
-
Incubate the plate in the dark for 1-3 hours as recommended by the manufacturer.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the luminescent signal (counts per second) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Data Presentation:
| Parameter | Value |
| Biotin-Protein A Conc. | 5 nM |
| GST-Protein B Conc. | 5 nM |
| IC50 of Compound | 8.9 µM |
| Max Signal (CPS) | 250,000 |
| Min Signal (CPS) | 3,000 |
| S/B Ratio | 83 |
Protocol: Enzyme Inhibition Kinetics
Principle & Rationale: If the putative target is an enzyme, the most important functional assessment is to determine if the compound can inhibit its catalytic activity. Enzyme kinetic assays measure the rate of the reaction under varying substrate and inhibitor concentrations.[19] This allows for the determination of the compound's potency (IC50) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, etc.).[20][21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme & Substrate: Prepare concentrated stocks of the purified enzyme and its specific substrate. The assay must utilize a method to detect product formation or substrate depletion, often via a change in absorbance or fluorescence.[22]
-
Assay Buffer: A buffer that ensures optimal enzyme activity.
-
Compound Stock: As previously described.
-
-
IC50 Determination:
-
Objective: To find the concentration of the inhibitor that reduces enzyme activity by 50%.
-
In a microplate, set up reactions containing a fixed concentration of enzyme and substrate (typically at or near the substrate's Km value).
-
Add serial dilutions of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile or DMSO control.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the reaction rate (change in signal over time) using a kinetic plate reader.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the DMSO control) against the log of the inhibitor concentration and fit the curve to determine the IC50.
-
-
Mechanism of Action (MOA) Studies:
-
Objective: To understand how the inhibitor interacts with the enzyme.
-
Perform a matrix of experiments where the substrate concentration is varied in the presence of several fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for all conditions.
-
Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism of inhibition.[19][20]
-
-
Data Analysis:
-
For IC50: Use non-linear regression to fit a dose-response curve.
-
For MOA: Analyze Lineweaver-Burk plots to observe shifts in the y-intercept (1/Vmax) and x-intercept (-1/Km).
-
Data Presentation:
| Parameter | Value |
| Enzyme Conc. | 2 nM |
| Substrate Conc. (for IC50) | 10 µM (Km) |
| IC50 of Compound | 2.5 µM |
| Determined Ki | 1.1 µM |
| Mechanism of Inhibition | Competitive |
References
- Vertex AI Search. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
- Springer. (n.d.). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PMC.
- Vertex AI Search. (2024, March 1). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions.
- Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay.
- Elsevier. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-408.
- OpenMETU. (n.d.). Fast Screening of Protein-Protein Interactions Using Forster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells.
- BMG LABTECH. (n.d.). AlphaScreen.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- PNAS. (n.d.). Intracellular protein interaction mapping with FRET hybrids.
- Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®.
- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
- ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
- NIH. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Download Scientific Diagram.
- Da-ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects.
- NIH. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist.
- Oxford Academic. (2018, March 15). competitive alphascreen assay for detection of hyaluronan. Glycobiology.
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
- ALPCO Diagnostics. (2022, January 14). Preparing for a Successful Assay Validation.
- BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
- Assay Guidance Manual. (2012). HTS Assay Validation.
- NCBI. (n.d.). Model and Assay Validation and Acceptance. Using 21st Century Science to Improve Risk-Related Evaluations.
- Taylor & Francis. (2024, June 17). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation.
- RSC Publishing. (2025, June 10). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
- NIH. (n.d.). A Practical Guide to Immunoassay Method Validation. PMC.
- Pacific BioLabs. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!.
- Lab Supplies. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, min 97%, 1 gram.
- Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. pnas.org [pnas.org]
- 14. berthold.com [berthold.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. revvity.com [revvity.com]
- 19. omicsonline.org [omicsonline.org]
- 20. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 21. portlandpress.com [portlandpress.com]
- 22. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
Application Notes and Protocols for the Derivatization of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Versatile Scaffold for Drug Discovery
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] This has led to the development of numerous drugs with applications as anti-inflammatory agents, analgesics, anticancer therapies, and antimicrobials.[2][4][5]
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) is a particularly valuable building block for the synthesis of novel therapeutics. Its structure combines the stable, aromatic 1-methylpyrazole core with a reactive acetonitrile functional group, offering multiple avenues for chemical modification. This guide provides detailed application notes and protocols for the derivatization of this versatile starting material, empowering researchers to explore new chemical space and develop next-generation therapeutic agents.
Strategic Approaches to Derivatization
The derivatization of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile can be strategically approached by targeting two key regions of the molecule: the acetonitrile group and the pyrazole ring .
Figure 1: Key Derivatization Sites
Caption: Strategic derivatization of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
This document will detail protocols for key transformations at both sites, providing the rationale behind the chosen methodologies and expected outcomes.
PART 1: Derivatization of the Acetonitrile Group
The acetonitrile moiety is a versatile functional group that can be readily transformed into other valuable functionalities, such as carboxylic acids, primary amines, and amides.
Hydrolysis to 2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid
The conversion of the nitrile to a carboxylic acid introduces a key functional group for further derivatization, such as esterification or amide coupling. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[6]
Rationale: The strong acidic conditions protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.
Protocol 1: Acid-Catalyzed Hydrolysis
Materials:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Caution: This addition is highly exothermic and should be performed slowly in an ice bath.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution to pH 6-7 by the slow addition of a concentrated NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome & Characterization: The product, 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid, is typically a solid. Characterization can be performed using:
-
¹H NMR: Expect a singlet for the pyrazole C-H protons, a singlet for the N-methyl group, and a singlet for the methylene protons adjacent to the carboxylic acid.
-
¹³C NMR: Signals corresponding to the pyrazole ring carbons, the N-methyl carbon, the methylene carbon, and the carboxylic acid carbonyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
Reduction to 2-(1-Methyl-1H-pyrazol-4-yl)ethylamine
Reduction of the nitrile group to a primary amine provides a nucleophilic center for a wide range of subsequent reactions, including amide and sulfonamide formation. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
Rationale: In the presence of a suitable metal catalyst, such as Raney Nickel or Palladium on carbon, and a source of hydrogen, the nitrile triple bond is sequentially reduced to form the primary amine.
Protocol 2: Catalytic Hydrogenation
Materials:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
-
Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas source and hydrogenation apparatus
-
Celite®
Procedure:
-
To a hydrogenation vessel, add 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) and the solvent (ethanol or methanol). A small amount of ammonia solution can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Carefully add the catalyst (Raney Nickel or Pd/C) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-Methyl-1H-pyrazol-4-yl)ethylamine.
-
The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Expected Outcome & Characterization: The product is typically an oil or a low-melting solid.
-
¹H NMR: Appearance of a signal for the NH₂ protons, and the methylene protons will show a different chemical shift and coupling pattern compared to the starting material.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the amine.
Amide Synthesis
The direct conversion of the nitrile to an amide is a valuable transformation. This can be achieved through various methods, including partial hydrolysis or reaction with nucleophiles under specific conditions.
Rationale: The nitrile group can be activated to react with amines to form amides. This can be facilitated by catalysts or by conversion to an intermediate that is more susceptible to nucleophilic attack.
Protocol 3: Synthesis of N-Substituted 2-(1-Methyl-1H-pyrazol-4-yl)acetamides
Materials:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (from Protocol 1)
-
Amine of choice (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome & Characterization: The amide products are typically solids.
-
¹H NMR: Appearance of an amide N-H proton signal (for primary and secondary amines) and signals corresponding to the R-group of the amine.
-
¹³C NMR: A signal for the amide carbonyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the amide.
PART 2: Functionalization of the Pyrazole Ring
The pyrazole ring itself can be functionalized to introduce further diversity. Electrophilic substitution on the 1-methylpyrazole ring typically occurs at the C4 position.[8][9] However, since this position is already substituted in our starting material, we will focus on the functionalization of the C5 position via metalation.
C5-Lithiation and Electrophilic Quench
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 1-substituted pyrazoles, lithiation often occurs at the C5 position.[10]
Rationale: The nitrogen atom at the 2-position can direct the lithiation to the adjacent C5 position. The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles.
Figure 2: C5-Lithiation Workflow
Caption: Workflow for C5-functionalization via lithiation.
Protocol 4: C5-Iodination via Lithiation
Materials:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Standard Schlenk line and syringe techniques for handling air- and moisture-sensitive reagents
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) dissolved in a minimal amount of anhydrous THF to the cooled solvent.
-
Slowly add n-BuLi (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome & Characterization: The 5-iodo derivative is expected to be a solid.
-
¹H NMR: The singlet corresponding to the C5-H proton will be absent.
-
¹³C NMR: The signal for the C5 carbon will be shifted significantly downfield due to the iodine substituent.
-
Mass Spectrometry: A molecular ion peak corresponding to the iodinated product, with the characteristic isotopic pattern for iodine.
Table 1: Summary of Derivatization Reactions and Expected Products
| Starting Material | Reaction | Reagents | Product |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Hydrolysis | H₂SO₄, H₂O | 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Reduction | H₂, Raney Ni or Pd/C | 2-(1-Methyl-1H-pyrazol-4-yl)ethylamine |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | Amide Coupling | R-NH₂, HATU, DIPEA | N-R-2-(1-Methyl-1H-pyrazol-4-yl)acetamide |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Lithiation/Iodination | n-BuLi, I₂ | 2-(5-Iodo-1-methyl-1H-pyrazol-4-yl)acetonitrile |
Conclusion
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a highly adaptable scaffold for the synthesis of a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this valuable building block. The ability to selectively modify both the acetonitrile group and the pyrazole ring opens up a multitude of possibilities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. As with any synthetic procedure, optimization of the reaction conditions may be necessary for specific substrates and scales. Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful outcomes.
References
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Arkat USA. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- Filo. (2025, June 24). Question: How can you prepare acetic acid from acetonitrile?.
- (n.d.). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.
- IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
- IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. (2006, April 7). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
- (n.d.). Pyrazole.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
- Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
- PubMed. (2002, May 31). Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles.
- Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
- (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- ResearchGate. (2026, February 13). N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides.
- PMC. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Benchchem. (n.d.). Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry.
- PMC. (2021, March 29). Electrochemical reduction of acetonitrile to ethylamine.
- PMC. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
- White Rose eTheses Online. (n.d.). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines.
- Brainly.in. (2018, June 23). conversion of Acetonitrile into Acetic acid.
- PMC. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines.
- Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jocpr.com [jocpr.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. scribd.com [scribd.com]
- 10. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile as a building block in organic synthesis
An In-Depth Guide to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Versatile Building Block for Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active agents, most notably protein kinase inhibitors.[1][2] The specific substitution pattern on the pyrazole ring is critical, modulating the molecule's ability to form key interactions—such as hydrogen bonds—with biological targets.[3] Within this context, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has emerged as a highly valuable and versatile building block. Its structure combines the stable, N-methylated pyrazole core with a reactive cyanomethyl group, providing a synthetic handle for elaboration into more complex, fused heterocyclic systems of significant pharmaceutical interest.[4][5]
This guide offers a senior application scientist's perspective on the synthesis, reactivity, and application of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 754159-15-4 | [6][7] |
| Molecular Formula | C₆H₇N₃ | [6] |
| Molecular Weight | 121.14 g/mol | [6] |
| Appearance | Solid or semi-solid | [4] |
| Purity | Typically >97% | [7] |
| Storage | Sealed in a dry environment, 2-8°C | [7] |
| GHS Hazards | Danger: Toxic if swallowed, in contact with skin, or if inhaled. | [6] |
Application Note I: Synthesis of the Building Block
While 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is commercially available, understanding its synthesis provides context for its purity and potential side products.[4][7][8] The construction of the N-methyl pyrazole core generally relies on the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[9][10] A reliable method involves the reaction of an appropriately substituted dicarbonyl precursor with methylhydrazine.[11]
Conceptual Synthetic Workflow
The following diagram illustrates a general, high-yield approach to constructing a substituted N-methyl pyrazole ring, which is the core of our target molecule.
Caption: General workflow for N-methyl pyrazole synthesis.
Protocol 1: Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol, adapted from a verified Organic Syntheses procedure, demonstrates the regioselective formation of an N-methyl pyrazole.[11] The choice of a suitable β-nitrostyrene and a pre-formed methylhydrazone dictates the final substitution pattern. This illustrates the fundamental transformation required to build the pyrazole core.
Reaction Scheme: Methylhydrazone + Nitroolefin → 1,3,5-Trisubstituted Pyrazole
Step-by-Step Procedure:
-
Hydrazone Formation: To a solution of an appropriate aldehyde (1.25 equiv) in methanol (approx. 5 mL per gram of aldehyde), add methylhydrazine (1.25 equiv) dropwise via syringe at room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by ¹H NMR or TLC until the aldehyde is consumed.[11]
-
Michael Addition & Cyclization: To the resulting hydrazone solution, add the corresponding nitroolefin (1.0 equiv) as a solid in one portion. Stir the reaction mixture at room temperature for 48-72 hours. The reaction is typically open to the atmosphere.[11] Causality Note: This extended reaction time allows for the slow Michael addition of the hydrazone to the nitroolefin, followed by intramolecular cyclization and elimination of nitrous acid to form the aromatic pyrazole ring.
-
Product Isolation: Add water (approx. 0.3 volumes relative to the methanol) to the reaction mixture over 20 minutes to precipitate the product. Stir the resulting suspension for an additional hour.
-
Purification: Collect the solid product by vacuum filtration, washing with a 1:1 mixture of methanol and water. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure N-methyl pyrazole.[11]
Application Note II: A Gateway to Fused Pyrazolo[1,5-a]pyrimidines
The primary synthetic utility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile lies in its role as a precursor to 5-aminopyrazoles, which are key intermediates for constructing fused bicyclic systems. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is found in numerous bioactive compounds, including kinase inhibitors and anxiolytics.[12][13][14]
Core Transformation and Synthetic Strategy
The cyanomethyl group is the key functional handle. It can be readily converted into an aminopyrazole moiety through cyclocondensation with hydrazine. This intermediate is not typically isolated but is generated in situ and reacted directly with a β-dicarbonyl compound to afford the desired pyrazolo[1,5-a]pyrimidine. This one-pot, multi-component approach is highly efficient.[12]
Caption: One-pot synthesis of pyrazolo[1,5-a]pyrimidinones.
Protocol 2: One-Pot Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidinone
This protocol is based on a modern, efficient method that utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[12]
Reaction Scheme: 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile + Hydrazine + β-Ketoester → Pyrazolo[1,5-a]pyrimidinone
Materials & Equipment:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
-
Hydrazine hydrate
-
A suitable β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Methanol
-
Acetic acid (catalyst)
-
Microwave reactor vial
-
Monowave microwave synthesizer
Step-by-Step Procedure:
-
Aminopyrazole Formation: In a microwave reactor vial, combine 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 equiv) and methanol (approx. 1 mL per 100 mg of starting material). Add hydrazine hydrate (1.3 equiv).
-
Microwave Irradiation (Step 1): Seal the vial and heat the mixture in the microwave reactor to 150°C for 5 minutes.[12] Expertise Note: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the formation of the 5-aminopyrazole intermediate compared to conventional reflux.
-
Cyclocondensation: Cool the vial to room temperature. Add the β-ketoester (1.0 equiv) and glacial acetic acid (0.6 equiv) directly to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vial and heat the reaction mixture to 150°C for an additional 2 hours.[12]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazolo[1,5-a]pyrimidinone product.
Versatility and Scope
The true power of this building block is realized in the diversity of structures it can generate. By simply changing the β-dicarbonyl coupling partner, a wide array of substituents can be introduced at the 2- and 5-positions of the pyrazolo[1,5-a]pyrimidinone core.
| β-Dicarbonyl Reagent | R¹ Substituent | R² Substituent | Representative Yield | Reference |
| Ethyl Acetoacetate | -CH₃ | -H | 52% | [12] |
| Ethyl Benzoylacetate | -Ph | -H | 65% | [12] |
| Ethyl 4-Chlorobenzoylacetate | 4-Cl-Ph | -H | 71% | [12] |
| Ethyl Pivaloylacetate | -tBu | -H | 45% | [12] |
| Dimethyl Acetylenedicarboxylate | -CO₂Me | -CO₂Me | Good Yields | [14][15] |
Mechanistic Rationale: Controlling Regioselectivity
The reaction between the 5-aminopyrazole intermediate and an unsymmetrical β-dicarbonyl compound proceeds with high regioselectivity. The initial step is the condensation of the more nucleophilic exocyclic amino group of the pyrazole with one of the carbonyl groups of the dicarbonyl partner. Subsequent intramolecular cyclization occurs via attack of the endocyclic pyrazole nitrogen onto the remaining carbonyl, followed by dehydration to yield the fused aromatic system.[13][14]
Caption: Simplified mechanism of pyrimidinone ring formation.
Conclusion
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a strategically designed building block that serves as a reliable and efficient entry point to complex, medicinally relevant heterocyclic scaffolds. Its true value is unlocked through its conversion to a 5-aminopyrazole intermediate, which undergoes highly regioselective cyclization reactions. The protocols and insights provided herein demonstrate its utility in constructing diverse libraries of pyrazolo[1,5-a]pyrimidines, underscoring its importance for professionals in drug discovery and synthetic chemistry.
References
-
Kaur, N., & Kishore, D. (2021). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. ResearchGate. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
-
Bagley, M. C., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 8, 1235–1242. [Link]
- Vertex Pharmaceuticals Inc. (2016). Pyrazolyl-pyrimidine derivatives as kinase inhibitors. U.S.
-
El-Shehry, M. F., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2395-2410. [Link]
-
Haskins, M. A., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3413. [Link]
- Vertex Pharmaceuticals Inc. (2004). Pyrazole compounds useful as protein kinase inhibitors. U.S.
-
Haskins, M. A., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Habison, G., & Kappe, T. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives under Mitsunobu conditions. Heterocycles, 45(2), 309-314. [Link]
-
Gomaa, A. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. [Link]
-
Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]
-
Khan, M. A. R., et al. (2021). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-Symmetric Alkynes. Periodica Polytechnica Chemical Engineering. [Link]
-
PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Sumitomo Chemical Co. (1996). N-alkylation method of pyrazole.
-
Jung, J. C., & Park, O. S. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Heterocycles, 65(1), 77-84. [Link]
-
Al-Omran, F., et al. (2007). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Journal of the Brazilian Chemical Society, 18(3), 573-581. [Link]
-
Gürbüz, D., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 856–863. [Link]
- Incyte Corporation. (2023). Pyrazolopyrimidines and their uses as pdgfr inhibitors.
-
Synsmart. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Product Page. [Link]
Sources
- 1. US20040167141A1 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, CasNo.754159-15-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 6. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synsmart.in [synsmart.in]
- 8. 754159-15-4 Cas No. | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Apollo [store.apolloscientific.co.uk]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pp.bme.hu [pp.bme.hu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. We have structured this guide in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section focuses on diagnosing and solving specific problems that can arise during the synthesis, particularly when employing modern cross-coupling strategies.
Q1: My reaction yield is disappointingly low or I'm getting no product at all. What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential root causes. A systematic approach is crucial for diagnosis. We recommend starting your investigation with the quality of your starting materials and then moving to reaction parameters.
-
Starting Material Integrity : The purity of your starting materials is paramount. For a typical cyanation reaction starting from 4-bromo-1-methyl-1H-pyrazole, ensure its purity is high. Impurities can poison the catalyst or lead to unwanted side reactions, drastically reducing yield.[1] It is recommended to source reagents from reputable suppliers who provide stringent quality control.[1]
-
Reagent Stoichiometry : Ensure the stoichiometry of all reactants is accurate. While a 1:1 or 1:1.2 ratio of the pyrazole halide to the cyanide source is common, a slight excess of the cyanation reagent may be necessary to drive the reaction to completion.
-
Catalyst System (Pre-catalyst, Ligand, and Base) : The choice and handling of the catalyst system are critical.
-
Ligand Choice : For cross-coupling on electron-rich heterocycles like pyrazoles, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[2]
-
Base Selection : The base is not just a proton scavenger; it plays a key role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. In many palladium-catalyzed cyanations, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[3]
-
Reaction Conditions :
-
Solvent : The solvent must be anhydrous and deoxygenated. Common solvents for these reactions include toluene, dioxane, or DMF.[4] The choice of solvent can dramatically influence reaction outcomes.[1][5]
-
Temperature : Many cross-coupling reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to catalyst decomposition or product degradation. Monitor the reaction progress to determine the optimal temperature.
-
Inert Atmosphere : These reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and reagents.[4]
-
Below is a workflow to help diagnose low-yield issues.
Q2: My analysis shows significant side products. What are they, and how can I prevent their formation?
Side product formation often points to non-optimal reaction conditions or the reactivity of the substrate itself.
-
Hydrolysis of the Nitrile : The nitrile group can be sensitive to hydrolysis, especially under harsh basic or acidic conditions during workup, which would convert it to a carboxylic acid or amide. Ensure your workup procedure is performed under neutral or mildly acidic/basic conditions and at low temperatures if possible.
-
Homocoupling of Starting Material : If you observe dimers of your starting pyrazole, it suggests that the transmetalation step of the catalytic cycle is slow relative to other pathways. This can sometimes be mitigated by adjusting the catalyst/ligand system or the reaction temperature.
-
Degradation : Pyrazole rings are generally stable, but prolonged exposure to high temperatures can lead to degradation.[6] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
Q3: I'm struggling with the purification of the final product. What is the recommended procedure?
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a polar molecule. Purification typically involves the following steps:
-
Aqueous Workup : After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water or brine to remove inorganic salts and highly polar impurities.
-
Filtration : If a solid palladium catalyst was used, it's often beneficial to filter the diluted reaction mixture through a pad of celite to remove the catalyst before extraction.[4]
-
Column Chromatography : The most effective method for obtaining a highly pure product is flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is a good starting point for elution. The exact solvent system should be determined by TLC analysis.
-
Recrystallization : If a solid product is obtained after chromatography, recrystallization can be performed to achieve even higher purity.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis strategy for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Q1: What are the most common synthetic routes to prepare 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile?
There are two primary strategies:
-
Functionalization of a Pre-formed Pyrazole Ring : This is the most common approach. It typically involves starting with a 4-substituted 1-methyl-1H-pyrazole (e.g., 4-bromo or 4-iodo) and introducing the acetonitrile moiety. The key reaction here is a palladium-catalyzed cyanation.[8]
-
Construction of the Pyrazole Ring : This involves reacting a hydrazine derivative (methylhydrazine) with a suitable 1,3-difunctional compound that already contains the cyanomethyl group.[7] This route can be very efficient if the starting materials are readily available.
Q2: For a palladium-catalyzed cyanation of 4-bromo-1-methyl-1H-pyrazole, what is the best cyanide source?
Several cyanation agents are available, each with its own advantages and safety considerations.
-
Zinc Cyanide (Zn(CN)₂) : Often used in palladium-catalyzed reactions. It is effective but highly toxic.
-
Potassium Ferricyanide (K₄[Fe(CN)₆]) : A less toxic and more environmentally friendly alternative.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) : An electrophilic cyanating agent that has gained attention for its safety and practicality in transition-metal-catalyzed reactions.[9]
A mild and robust method for the cyanation of heteroaryl halides has been developed using palladium catalysis in aqueous media, which can be applicable here.[8]
Q3: Can microwave irradiation be used to accelerate the synthesis?
Yes, microwave-assisted synthesis is an excellent technique for accelerating cross-coupling reactions.[6] It can significantly reduce reaction times from hours to minutes.[3][4] When adapting a thermal protocol to microwave conditions, it is crucial to use a sealed reaction vessel and carefully monitor the temperature and pressure.
Quantitative Data Summary
The choice of catalyst, ligand, and base is critical for successful Suzuki-Miyaura and Buchwald-Hartwig type couplings on pyrazole cores. The following table summarizes conditions reported for related cross-coupling reactions on pyrazoles, providing a comparative context.
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole deriv. | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 | [3] |
| 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Toluene | 80 | 12 | 60-67 | [10] |
| Aryl Halide | Pd₂(dba)₃ / Pyrazole Ligand | CsF | Toluene | 80-85 | 7-8 | N/A | [4] |
| 4-Bromopyrazole | Pyridine-Pyrazole/Pd(II) | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.03 | >95 | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-1-methyl-1H-pyrazole
This protocol is adapted from general procedures for palladium-catalyzed cyanation of heteroaryl halides.[8]
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Anhydrous, degassed Dimethylformamide (DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line, and stirring equipment
Procedure:
-
Setup : To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-1H-pyrazole, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Solvent Addition : Add the anhydrous, degassed DMF to the flask via syringe.
-
Reaction : Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble palladium species.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford pure 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
-
References
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available from: [Link]
-
Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California. Available from: [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Available from: [Link]
-
SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. Available from: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available from: [Link]
-
Buchwald-Hartwig Literature. Organic Chemistry Portal. Available from: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available from: [Link]
-
Available electrophilic cyanation reagents. ResearchGate. Available from: [Link]
-
Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purification techniques for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Welcome to the Technical Support Center for Pyrazole Intermediates , specifically dedicated to addressing the complex isolation challenges associated with 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4)[1].
As a Senior Application Scientist, I often see researchers struggle with the isolation of pyrazole derivatives due to their unique physicochemical properties. This functionalized heterocycle features an active nitrile group, weakly basic properties, and a potent capacity for hydrogen bonding. Rather than simply giving you a generic recipe, this guide is designed to dissect the causality behind common purification failures and provide self-validating protocols to ensure API-grade purity.
Diagnostic Troubleshooting Guide
Q: My crude product is heavily streaking on TLC, and I am suffering severe yield losses during standard silica gel chromatography. Why is this occurring? A: This is a classic thermodynamic interaction issue. The pyrazole ring contains a basic, pyridine-like nitrogen atom with an available lone pair. When passed through standard bare silica gel, this nitrogen acts as a strong hydrogen-bond acceptor, binding irreversibly to the highly acidic silanol (-SiOH) groups on the silica surface. To resolve this, you must passivate the stationary phase. Pre-treating your silica and mobile phase with 1–2% triethylamine (Et₃N) dynamically caps these silanol sites, ensuring your pyrazole elutes cleanly without tailing[2].
Q: My recrystallization attempts consistently yield a biphasic liquid ("oiling out") instead of a crystalline solid. How do I fix the thermodynamics of my cooling gradient? A: "Oiling out" happens when your compound's saturation point in the hot solvent is reached above its melting point[3]. Because 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has a relatively low melting threshold, it separates as an immiscible liquid rather than nucleating as a solid. Fix: Increase the total volume of your "good" solvent (e.g., Ethanol or Ethyl Acetate). This depresses the temperature at which the solution becomes saturated, ensuring supersaturation only occurs below the compound's melting point. Additionally, slowing your cooling rate and introducing a seed crystal will force solid-state nucleation[3].
Q: My NMR shows unreacted methylhydrazine and 1,3-dicarbonyl precursors. Can I remove these without running a column? A: Yes, by exploiting the specific pKa of the pyrazole ring. Because pyrazoles are weakly basic, they can be selectively protonated using an aqueous acid, forming a water-soluble pyrazolium salt[4]. This allows them to partition into the aqueous phase, leaving neutral, non-basic organic impurities (like 1,3-dicarbonyls) trapped in the organic phase. While methylhydrazine is also basic and will extract into the aqueous phase alongside your product, its high polarity allows it to be largely washed away if you subsequently basify and re-extract with fresh organic solvent[4].
Self-Validating Experimental Protocols
Workflow 1: Amine-Deactivated Flash Chromatography
Use when regioisomers (e.g., 1,3- or 1,5-alkylated pyrazoles) are present and require distinct separation.
-
Mobile Phase Preparation: Prepare a solvent system optimized for your specific impurity profile (e.g., Hexane/Ethyl Acetate 7:3 v/v). Volumetrically add 1% (v/v) Triethylamine (Et₃N) to the entire batch[2].
-
Column Passivation: Slurry pack your column using the Et₃N-spiked solvent. Allow at least two column volumes to run through the bed. The amine will selectively bind and neutralize the acidic silanol sites.
-
Dry Loading: Dissolve your crude 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in minimal dichloromethane (DCM). Add a small amount of deactivated silica, concentrate to a dry, free-flowing powder under vacuum, and apply evenly to the column head. This minimizes band broadening.
-
Self-Validation Checkpoint: Before running the bulk column, run a micro-scale TLC of your crude sample in a developing chamber saturated with the exact Et₃N-spiked mobile phase. If the product spot migrates as a tight, perfectly circular dot (Rf ~0.3-0.4) with zero trailing comet tails, the passivation is validated. If tailing persists, increase Et₃N to 2%.
Workflow 2: Selective Acid-Base Extraction
Use for rapid clearance of colored oxidation byproducts and non-basic synthetic precursors.
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or DCM) and transfer to a separatory funnel.
-
Acidic Partitioning: Add an equal volume of cold 1M HCl. Shake vigorously and vent[4]. The target pyrazole will protonate and migrate to the aqueous layer.
-
Self-Validation Checkpoint: Spot both the aqueous and organic layers side-by-side on a TLC plate. The target product should remain exclusively at the baseline in the aqueous lane. If pyrazole is detected migrating in the organic lane, your aqueous phase is not acidic enough (pH > pKa); add more 1M HCl until phase migration is complete.
-
Basification & Recovery: Separate the aqueous layer, cool it in an ice bath, and slowly add 1M NaOH until the solution is distinctly basic (pH > 9)[4]. The neutralized pyrazole will separate. Extract it back into fresh Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Quantitative Optimization Metrics
The table below outlines expected baseline performance data when applying different purification strategies to pyrazole syntheses.
| Purification Method | Expected Yield Recovery (%) | Final Target Purity (GC-MS) | Key Synthetic Impurities Successfully Removed |
| Amine-Deactivated Chromatography | 55% | >98% | Regioisomers, strongly adhering byproducts, unreacted dicarbonyls[4]. |
| Direct Recrystallization | 70% | 85% | Minor colored impurities, trace salts[4]. |
| Acid-Base Extraction | 80% | 90% | Unreacted hydrazine, non-basic organic precursors[4]. |
Process Logic Visualization
Decision logic and workflow for purifying 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Advanced FAQs: Analytical Evaluation
Q: I am tracking my reaction using normal-phase liquid chromatography (HPLC). Does my choice between Methanol and Acetonitrile in the mobile phase alter my resolution profile? A: Dramatically. Acetonitrile is an aprotic solvent; its cyano (-C≡N) group acts solely as a hydrogen-bond acceptor. Conversely, methanol is a protic solvent that functions as both a hydrogen-bond donor and acceptor. The presence of both protic and aprotic solvents changes the competitive H-bond matrix between your basic pyrazole compound and the stationary phase[5]. If you are experiencing poor resolution between subtle regioisomers or chiral derivatives, switching from pure acetonitrile to a methanol/acetonitrile blend alters this hydrogen-bonding competition, often selectively modifying your retention times and rescuing peak resolution[5].
References
-
PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Compound Properties & Identification). National Center for Biotechnology Information.
-
BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
-
BenchChem. Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
-
ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. American Chemical Society.
-
ResearchGate Community. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Scientific QA Forum.
Sources
Common side reactions in the synthesis of pyrazole compounds
A Guide to Troubleshooting Common Side Reactions
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges that researchers, scientists, and drug development professionals frequently encounter. This resource is structured as a series of troubleshooting guides and FAQs, focusing on the causality behind common side reactions and providing field-proven solutions to enhance the yield, purity, and predictability of your syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial problems encountered during pyrazole synthesis.
Q1: My pyrazole synthesis has a very low yield or failed completely. What are the first things I should check?
A1: Low or no yield is a common frustration, often stemming from foundational issues. Before delving into complex side reactions, verify these three areas:
-
Reagent Quality: Hydrazine and its derivatives are susceptible to degradation from air and light.[1] Always use fresh, high-purity hydrazine. If you are using a salt (e.g., phenylhydrazine HCl), it may be more stable, but its purity is still critical. Similarly, ensure your 1,3-dicarbonyl compound or other starting material is pure, as impurities can introduce competing reactions.[2]
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.[3] Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal duration. Ensure the temperature is appropriate for the specific substrates and solvent used; some reactions require heating to reflux while others proceed at room temperature.[4]
-
Workup and Purification: The desired pyrazole product might be lost during extraction or purification. Pyrazoles are basic and can sometimes be water-soluble, especially in acidic solutions. Check both your aqueous and organic layers during workup to ensure you are not discarding the product.[3]
Q2: My reaction mixture has developed a strong yellow or red color. What causes this and how can I remove it?
A2: The development of color, particularly yellow or red, is often due to side reactions involving the hydrazine starting material or the oxidation of intermediates.[3] These colored impurities can persist even after initial purification.
-
Identification: These byproducts are often highly conjugated, chromophoric molecules.
-
Solution: A simple and effective method for removing these colored impurities is to treat a solution of your crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by filtering the solution through a pad of Celite.[3]
Q3: I see multiple spots on my TLC plate, and the NMR of my crude product shows duplicate sets of peaks. What is the likely cause?
A3: This is the classic symptom of regioisomer formation .[3] When you use an unsymmetrical 1,3-dicarbonyl compound (where the two carbonyl groups are in different chemical environments) or a substituted hydrazine, the initial condensation can occur at two different sites, leading to a mixture of two or more pyrazole products that are constitutional isomers.[5] This is one of the most prevalent challenges in pyrazole synthesis, and it is addressed in detail in the Troubleshooting Guide below.
Part 2: Troubleshooting Guide: A Deeper Dive into Specific Side Reactions
This guide provides detailed mechanistic explanations and solutions for specific, recurring side reactions.
Issue 1: Formation of Regioisomers
The lack of regioselectivity is arguably the most common side reaction in pyrazole synthesis, particularly in the Knorr synthesis involving unsymmetrical 1,3-dicarbonyls.
Q: My synthesis of a 1,3,5-trisubstituted pyrazole from methylhydrazine and benzoylacetone is giving me a nearly 1:1 mixture of isomers. Why is this happening and how can I control the outcome?
A: This occurs because the initial nucleophilic attack by methylhydrazine can happen at either of the two non-equivalent carbonyl carbons of benzoylacetone. The outcome is governed by a delicate balance of electronic and steric effects, as well as reaction conditions.[5]
-
Mechanistic Cause: The two carbonyls of benzoylacetone—one next to a methyl group, the other next to a phenyl group—have different electrophilicities. The reaction pathway is determined by which nitrogen of methylhydrazine attacks which carbonyl and the stability of the resulting intermediate hydrazone before cyclization.
Caption: Fig. 1: The Regioselectivity Problem
Solutions & Protocols:
Controlling regioselectivity involves manipulating the reaction conditions to favor one pathway over the other.
-
pH Control: The acidity of the medium is a powerful tool. Under acidic conditions, the more basic carbonyl group (typically the one adjacent to an alkyl group) is preferentially protonated. This protonation deactivates it towards nucleophilic attack, allowing the hydrazine to selectively attack the other, more electrophilic carbonyl group.[4]
-
Solvent Effects: The choice of solvent can significantly influence the isomeric ratio. Aprotic dipolar solvents like DMF or DMAc can favor the formation of one isomer, while fluorinated alcohols (e.g., HFIP) have been shown to dramatically improve regioselectivity through their unique hydrogen-bonding properties.[2][5]
-
Steric Hindrance: Employing bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the reaction to favor attack at the less hindered carbonyl, leading to a single major product.[4]
Table 1: Effect of Reaction Conditions on Regioisomeric Ratio (A vs. B)
| Precursors | Solvent | Catalyst/Additive | Temp (°C) | Isomer Ratio (A:B) | Reference |
| Benzoylacetone + Phenylhydrazine | Ethanol | Acetic Acid | Reflux | ~1.5 : 1 | [2] |
| Benzoylacetone + Phenylhydrazine | DMAc | None | RT | >19 : 1 | [2] |
| 1,1,1-trifluoro-2,4-pentanedione + MeNHNH₂ | Methanol | None | RT | 1.3 : 1 | [5] |
| 1,1,1-trifluoro-2,4-pentanedione + MeNHNH₂ | HFIP | None | RT | >50 : 1 | [5] |
Protocol: Definitive Identification of Regioisomers using 2D NMR (NOESY)
Once you have isolated your products, definitively assigning the regiochemistry is crucial.
-
Sample Prep: Prepare a standard NMR sample of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectra: Obtain standard ¹H and ¹³C NMR spectra for initial structural confirmation.
-
NOESY Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This technique detects protons that are close to each other in space (< 5 Å).
-
Analysis: Look for a cross-peak between the protons of the N-substituent (e.g., the N-CH₃ group) and the protons of a substituent at an adjacent carbon (e.g., C5-Aryl protons). The presence of this correlation unambiguously confirms their spatial proximity and thus identifies the isomer.[5]
Issue 2: Incomplete Cyclization or Aromatization
Sometimes the reaction stalls, yielding stable intermediates instead of the final aromatic pyrazole.
Q: My reaction has stopped, but instead of my desired pyrazole, I've isolated a stable hydrazone or a pyrazoline. How do I drive the reaction to completion?
A: The formation of a stable hydrazone intermediate or a non-aromatic pyrazoline byproduct occurs when the final cyclization or oxidation step is not favored under the initial reaction conditions.[3][4]
-
Mechanistic Cause: The initial condensation of hydrazine with a carbonyl forms a hydrazone. This intermediate must then undergo an intramolecular cyclization followed by dehydration (or oxidation) to form the aromatic pyrazole ring. If the cyclization is slow or the subsequent aromatization step is difficult, these intermediates can be isolated.
Solutions & Protocols:
-
Promote Cyclization: If a stable hydrazone is isolated, you can often promote cyclization by changing the reaction conditions. Increasing the temperature, switching to a higher-boiling solvent, or adding an acid catalyst can facilitate the intramolecular reaction.[4]
-
Promote Aromatization: If a pyrazoline intermediate is formed (often from reactions with α,β-unsaturated carbonyls), an explicit oxidation step is required to form the aromatic pyrazole.[3][6]
Caption: Fig. 2: General Troubleshooting Workflow
Issue 3: N-Alkylation Ambiguity (N1 vs. N2)
For an existing NH-pyrazole, alkylation can occur at either of the two ring nitrogens, often leading to mixtures.
Q: I'm trying to N-alkylate 5-amino-3-cyanopyrazole, but I'm getting a mixture of products. How can I selectively alkylate the N1 position?
A: The regioselectivity of N-alkylation is a classic challenge controlled by the interplay between thermodynamics, kinetics, sterics, and the reaction conditions (especially the base and solvent).[7]
-
Mechanistic Cause: Deprotonation of the pyrazole NH creates a pyrazolide anion. This anion is a resonance-stabilized system with negative charge density on both nitrogen atoms. The alkylating agent can attack either nitrogen.
-
N1 Alkylation: Attack at the N1 position is generally less sterically hindered and leads to the thermodynamically more stable product.[7]
-
N2 Alkylation: Attack at the N2 position, which is adjacent to a substituent at C3 or C5, is often the kinetically favored pathway but can be sterically hindered.
-
Caption: Fig. 3: N-Alkylation Pathways
Solutions & Protocols:
Achieving high selectivity for N1-alkylation typically involves using conditions that allow the system to reach thermodynamic equilibrium.
-
Recommended Conditions for N1-Alkylation: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the most reliable method. This combination fully deprotonates the pyrazole, forming the pyrazolide anion and favoring the formation of the more stable N1-alkylated isomer.[7]
-
Conditions that May Give Mixtures: Using weaker bases (e.g., K₂CO₃) or protic solvents can lead to equilibrium between the pyrazole and its anion, often resulting in mixtures of N1 and N2 products.[7]
Protocol: Selective N1-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile [7]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-amino-1H-pyrazole-3-carbonitrile (1 equivalent).
-
Solvent: Add anhydrous DMF via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated pyrazole.
Issue 4: Dimerization and Ring-Opening Reactions
Under certain conditions, pyrazoles can undergo dimerization or even ring-opening, leading to unexpected and complex byproducts.
Q: I'm working with a 5-aminopyrazole and observing a higher molecular weight byproduct by mass spectrometry. Could this be a dimer?
A: Yes, 5-aminopyrazoles are known to undergo oxidative dimerization, especially in the presence of metal catalysts like copper (Cu). This can lead to the formation of pyrazole-fused pyridazines or pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[8][9] Unless this is the desired transformation, it is a significant side reaction.
Solutions:
-
Avoid Metal Contamination: Ensure your glassware and reagents are free from trace metals that could catalyze dimerization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can help prevent oxidative pathways that may lead to dimerization.[1]
Q: My reaction, run with a strong base, is producing an acyclic nitrile compound instead of my expected pyrazole product. What happened?
A: The pyrazole ring, while aromatic, is not indestructible. The use of a very strong base can sometimes lead to deprotonation at C3, which can initiate a ring-opening cascade, particularly in substituted pyrazoles.[10] Similarly, some 5-azidopyrazoles are known to undergo thermal ring-opening to form cyano-containing species.[11][12]
Solutions:
-
Moderate Basicity: If ring-opening is suspected, avoid using exceptionally strong bases like organolithiums unless specifically required. Switch to a milder base (e.g., NaH, K₂CO₃) that is sufficient for the desired transformation without promoting ring cleavage.
-
Temperature Control: If a thermal ring-opening is occurring, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
- Lellek, V., et al. (2018).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Fustero, S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
- Shen, L., et al. (2009).
-
Gidaspov, A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
-
Gidaspov, A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. [Link]
-
Chagarovskiy, A. O., et al. (2016). Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. Organic & Biomolecular Chemistry. [Link]
-
Medina, J. M., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | MDPI [mdpi.com]
- 9. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Experiments
Introduction
Welcome to the technical support center for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a valued intermediate, unexpected results can arise during its use, leading to delays and challenges in research and development. This document provides a structured approach to troubleshooting common and uncommon issues encountered during experiments involving this compound. Our goal is to equip you with the knowledge to diagnose problems, understand their root causes, and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. The most prevalent are incomplete reactions, degradation of starting materials or products, and competing side reactions. It is crucial to ensure the purity of your 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile and other reagents. Additionally, reaction conditions such as temperature, solvent, and base selection are critical and should be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the reaction is going to completion.
Q2: I am observing an unexpected solid crashing out of my reaction mixture. What could it be?
A2: The formation of an unexpected precipitate could be due to several possibilities, including the formation of a salt, a sparingly soluble intermediate, or a byproduct. The nature of the solid will depend heavily on the reaction conditions. For instance, in the presence of strong acids or bases, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, which may then form salts. Dimerization of the pyrazole starting material or product is also a possibility under certain conditions.[1][2][3]
Q3: My final product shows impurities that are difficult to remove by standard chromatography. What are my options?
A3: Persistent impurities often have similar polarities to the desired product. In such cases, consider alternative purification techniques such as crystallization, distillation (if the compound is thermally stable), or preparative High-Performance Liquid Chromatography (HPLC). If regioisomers are the issue, which can arise during the synthesis of the pyrazole ring itself, their separation can be particularly challenging.[4] In some instances, derivatization of the mixture to alter the polarity of the components, followed by separation and subsequent removal of the derivatizing group, may be a viable, albeit more complex, strategy.
Q4: I suspect my 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has degraded upon storage. How can I confirm this and what are the proper storage conditions?
A4: Degradation can be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, or LC-MS by comparing the analytical data of the stored sample to that of a fresh or reference sample. Common degradation pathways for pyrazoles include oxidation, which can lead to discoloration (e.g., turning brown), and hydrolysis of sensitive functional groups.[5] To ensure stability, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile should be stored in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation.[5][6][7]
Troubleshooting Guides
Problem 1: Unexpected Formation of 2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid
The appearance of a more polar compound, often identified as the corresponding carboxylic acid, is a common unexpected result, particularly when reactions are performed in the presence of water under acidic or basic conditions.
Diagnostic Steps:
-
Characterize the Byproduct: Isolate the unexpected product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR). The presence of a carboxylic acid can be confirmed by the disappearance of the nitrile peak and the appearance of a broad hydroxyl peak in the IR spectrum, and a downfield shift of the alpha-carbon in the ¹³C NMR spectrum.
-
Review Reaction Conditions: Carefully examine your reaction setup. Was water present, either as a solvent or as an impurity in your reagents or solvents? Were strong acids or bases used? Nitrile hydrolysis is catalyzed by both.[8][9][10]
-
Monitor Reaction Over Time: Take aliquots of your reaction at various time points and analyze them by TLC or LC-MS. This will help determine if the carboxylic acid is forming during the reaction or during the workup.
Causality and Prevention:
The nitrile group of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is susceptible to hydrolysis to the corresponding carboxylic acid. This process can occur under both acidic and basic conditions, often accelerated by heat.[11][12]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.[10]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[10]
To prevent this side reaction, ensure that all reagents and solvents are anhydrous. If the desired reaction requires aqueous conditions, consider running the reaction at a lower temperature or for a shorter duration. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
Experimental Protocol: Anhydrous Reaction Setup
-
Drying Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can also be dried using molecular sieves.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.
-
Handling of Reagents: Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
Problem 2: Formation of Dimeric or Polymeric Byproducts
The appearance of high molecular weight species, often observed by MS, can indicate dimerization or polymerization of the starting material or product.
Diagnostic Steps:
-
Mass Spectrometry Analysis: Utilize LC-MS or direct infusion MS to determine the molecular weights of the byproducts. Look for masses corresponding to dimers or trimers of your starting material or product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the crude reaction mixture may show complex, overlapping signals in the aromatic and aliphatic regions, which can be indicative of oligomeric species.
-
Evaluation of Reaction Conditions: High temperatures, the presence of certain metal catalysts (e.g., copper), or radical initiators can promote dimerization.[1][3]
Causality and Prevention:
Pyrazoles can undergo dimerization through various mechanisms, including C-H/N-H or C-H/C-H bond coupling, which can be promoted by transition metal catalysts like copper.[1][3] While 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile lacks an N-H bond for some of these pathways, intermolecular reactions at the pyrazole ring carbons or the acetonitrile moiety can still occur under harsh conditions.
To minimize dimerization:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Avoid Incompatible Catalysts: Be mindful of the catalysts used. If a metal catalyst is necessary, screen different options to find one that does not promote dimerization.
-
Use of Radical Inhibitors: If a radical mechanism is suspected, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) may be beneficial.
Problem 3: Isomeric Impurities Detected
The presence of an isomer of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, such as 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile or 2-(2-Methyl-2H-pyrazol-4-yl)acetonitrile, can be a frustrating issue, often originating from the synthesis of the pyrazole ring itself.
Diagnostic Steps:
-
High-Resolution Analytical Techniques: Use high-resolution NMR (e.g., 600 MHz or higher) and 2D NMR techniques (COSY, HSQC, HMBC) to definitively identify the structure of the isomeric impurity.
-
LC-MS/MS: In some cases, fragmentation patterns in MS/MS can help differentiate between isomers.
-
Review Synthesis of Starting Material: If the starting material was synthesized in-house, carefully review the synthetic route. Many pyrazole syntheses can lead to mixtures of regioisomers.[13][14][15]
Causality and Prevention:
The formation of isomeric pyrazoles is a well-known challenge in heterocyclic chemistry. The regioselectivity of pyrazole synthesis is highly dependent on the starting materials and reaction conditions. For example, the condensation of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can yield two different N-methylated pyrazole regioisomers.
To address this issue:
-
Source High-Purity Starting Material: Whenever possible, purchase 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile from a reputable supplier with a detailed certificate of analysis confirming its isomeric purity.[6][7][16][17][18][19]
-
Purification of Starting Material: If isomeric impurities are present in the starting material, attempt to purify it before use. This may involve column chromatography with a specialized stationary phase or derivatization to facilitate separation.
-
Optimize Synthesis: If synthesizing the pyrazole, invest time in optimizing the reaction conditions to favor the formation of the desired regioisomer. Recent literature describes methods for selective N-methylation of pyrazoles.[20][21]
Data Presentation
Table 1: Troubleshooting Summary for Common Unexpected Results
| Unexpected Result | Potential Cause(s) | Recommended Diagnostic Tools | Prevention Strategies |
| Low Product Yield | Incomplete reaction, degradation, side reactions | TLC, LC-MS | Optimize reaction conditions, use pure reagents, monitor reaction progress |
| Formation of 2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid | Hydrolysis of the nitrile group | ¹H NMR, ¹³C NMR, LC-MS, IR | Use anhydrous conditions, low temperature workup |
| Dimerization/Polymerization | High temperature, incompatible catalysts, radical formation | MS, NMR | Lower reaction temperature, screen catalysts, add radical inhibitors |
| Isomeric Impurities | Non-regioselective synthesis of the pyrazole core | High-resolution NMR, 2D NMR, LC-MS/MS | Source high-purity starting material, purify starting material, optimize synthesis |
Visualizations
Experimental Workflow: Troubleshooting Unexpected Product Formation
Caption: A logical workflow for troubleshooting the formation of unexpected products.
Signaling Pathway: Nitrile Hydrolysis Mechanisms
Caption: Simplified pathways for acid and base-catalyzed nitrile hydrolysis.
References
- Vertex AI Search. Nitrile to Acid - Common Conditions. Accessed March 7, 2026.
- Clark, J. (2023). Hydrolysis of Nitriles. Chemguide.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- BenchChem.
- MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
- LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Rice, C. A., et al. (2003). Dimerization of Pyrazole in Slit Jet Expansions.
- ResearchGate. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- MDPI.
- MDPI. (2018).
- BenchChem. Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- BLDpharm. 754159-15-4|2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. BLDpharm.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- ChemicalBook. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile(754159-15-4) 1H NMR. ChemicalBook.
- Reddit. (2023).
- R Discovery. (2024).
- Sigma-Aldrich. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. Sigma-Aldrich.
- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
- PubChemLite. 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile (C6H7N3). PubChemLite.
- Ambeed.com. 754159-15-4 | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. Ambeed.com.
- Organic Syntheses. 4 - Organic Syntheses Procedure. Organic Syntheses.
- PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. PubChem.
- Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.
- MDPI. (2023).
- ResearchGate. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.
- Synsmart. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Synsmart.
- Lab Supplies. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, min 97%, 1 gram. Lab Supplies.
- LCGC International. (2020). The Continuing Acetonitrile Shortage: How to Combat it or Live with It.
- BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.
- Wiley Online Library. (2023). Merging the Isonitrile‐Tetrazine (4+1) Cycloaddition and the Ugi Four‐Component Reaction into a Single Multicomponent Process.
- Google Patents. US4155929A - Process for the preparation of an acetonitrile derivative.
- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- AnalyteGuru. (2024). Trouble With HILIC & ACN?
- Google Patents. WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
- ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- Googleapis.com.
- WIPO Patentscope. (2010). WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | 754159-15-4 [sigmaaldrich.com]
- 7. synsmart.in [synsmart.in]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. mdpi.com [mdpi.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. 754159-15-4|2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 17. 754159-15-4 | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Pyrazoles | Ambeed.com [ambeed.com]
- 18. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. calpaclab.com [calpaclab.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. discovery.researcher.life [discovery.researcher.life]
Optimizing reaction conditions for N-methylation of pyrazoles
Technical Support & Diagnostic Hub: Optimizing Pyrazole N-Methylation
Welcome to the Application Scientist Diagnostic Hub. The N-methylation of unsymmetrically substituted pyrazoles is a critical but notoriously problematic transformation in pharmaceutical synthesis. Due to the rapid tautomeric equilibrium of the pyrazole ring, the adjacent N1 and N2 nitrogen atoms possess nearly indistinguishable electronic reactivities, frequently leading to poor regioselectivity, over-alkylation, and significant yield loss[1][2].
This technical guide moves beyond basic step-by-step procedures to dissect the causality behind these reaction failures. By understanding the microenvironment of the alkylation event, researchers can proactively troubleshoot issues and execute field-proven, highly selective methylation strategies.
Reaction Diagnostics & Workflow
Before adjusting your stoichiometry, use the following logical diagnostic map to identify the root cause of your N-methylation failure.
Diagnostic workflow for optimizing pyrazole N-methylation and resolving regioselectivity issues.
Field-Proven FAQs: Troubleshooting the Alkylation Microenvironment
Q1: Why am I getting poor N1/N2 regioselectivity with methyl iodide (MeI), and how do I fix it?
Causality: Traditional electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive and possess minimal steric bulk. Because the two adjacent pyrazole nitrogens have virtually identical nucleophilicity, a small electrophile like MeI operates primarily under statistical or minimal electronic control, invariably resulting in a poor (~3:1) mixture of regioisomers[2].
Solution: You must shift the reaction from electronic control to strict steric control . Switch from MeI to a sterically hindered "masked" methylating agent, such as
Q2: My LC-MS shows a mass corresponding to [M+2Me]⁺. How do I suppress over-methylation? Causality: Pyrazoles can undergo double alkylation to form quaternary pyrazolium salts[1]. This typically occurs when highly reactive agents (like MeI or methyl triflate) are used in excess, or when the reaction is left stirring overnight without monitoring. Solution: Control the stoichiometry strictly to 1.05 equivalents of the electrophile. If the substrate is particularly electron-rich and prone to quaternization, switch to Dimethyl Carbonate (DMC) . DMC is a greener, less aggressive methylating agent that typically requires refluxing but entirely halts at mono-methylation due to its altered mechanistic pathway via a pyrazole anion attacking the carbonate[3][4].
Q3: The LC-MS conversion is 100%, but my isolated yield is abysmal (<30%). Where is the product? Causality: N-methylated pyrazoles lack the hydrogen-bond donating N-H group, but they remain highly polar and readily act as hydrogen-bond acceptors. This makes lower molecular weight N-methyl pyrazoles highly water-soluble. They are often lost in the aqueous layer during standard separatory funnel washes[1]. Solution: Minimize the volume of your aqueous washes. Saturated brine must be used instead of distilled water to leverage the "salting-out" effect. If yields are still low, back-extract the aqueous layer 3–5 times using an organic solvent system with higher polarity, such as a 4:1 mixture of Chloroform:Isopropanol.
Data Presentation: Regioselectivity & Reagent Benchmark
The following table summarizes the causal relationship between reagent selection, steric bulk, and the resulting N1/N2 regioselectivity[1][2][3].
| Methylating Agent | Typical N1:N2 Ratio | Yield | Selectivity Mechanism | Safety & Toxicity Profile |
| Methyl Iodide (MeI) | ~ 3:1 | 75 - 85% | Minimal (Slight electronic bias) | Highly toxic, volatile, alkylating hazard |
| Dimethyl Sulfate (DMS) | ~ 3:1 | 70 - 80% | Minimal (Slight electronic bias) | Highly toxic, fatal if inhaled |
| Dimethyl Carbonate (DMC) | Substrate Dependent | 60 - 90% | Substrate directed (Requires heat) | Green, non-toxic, bench-stable |
| > 95:1 to >99:1 | 70 - 95% | Extreme Steric Shielding | Bench-stable, non-volatile |
Self-Validating Experimental Protocol: Highly N1-Selective Methylation
This methodology utilizes (chloromethyl)triisopropoxysilane as a "masked" methylating reagent to ensure total N1 regiocontrol, followed by an integrated unmasking step. The protocol is designed as a self-validating system; do not proceed to the next step without passing the in-line analytical checkpoints[1][2].
Phase 1: N-Alkylation via Steric Shielding
-
Preparation: Oven-dry a round-bottom flask under a continuous argon purge.
-
Solvent System: Dissolve 1.0 equivalent of the unsymmetrical pyrazole in a strictly anhydrous 4:1 (v/v) mixture of THF and DMSO (0.2 M concentration).
-
Base Addition: Cool the reaction vessel to 0 °C in an ice bath. Add 1.2 equivalents of Potassium bis(trimethylsilyl)amide (KHMDS) dropwise. Stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Dropwise, add 1.2 equivalents of (chloromethyl)triisopropoxysilane. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
-
Validation Checkpoint 1: Pull an aliquot for TLC (Hexane:EtOAc, 4:1). The bulky silylated intermediate must appear significantly less polar (higher Rf) than the starting pyrazole. Do not proceed until the starting material is consumed.
Phase 2: Protodesilylation (Unmasking the Methyl Group)
-
Reagent Addition: Directly to the crude reaction mixture, add 2.0 equivalents of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) and 2.0 equivalents of deionized water.
-
Thermal Cleavage: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. The fluoride ions selectively attack the silicon center, breaking the Si-C bond and leaving the stable N-CH₃ group[2].
-
Validation Checkpoint 2: Pull an aliquot for LC-MS. The mass of the silylated intermediate should disappear, replaced by the
peak corresponding to the final N-methyl pyrazole.
Phase 3: Workup & Isolation
-
Quench & Extract: Cool to room temperature and dilute heavily with Ethyl Acetate.
-
Washing: Wash with a minimal volume of saturated aqueous NaHCO₃, followed by saturated brine. (Note: If the product is highly polar, extract the aqueous layer twice with a 4:1 Chloroform/Isopropanol mixture).
-
Drying & Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography using an appropriate gradient (e.g., Hexane/EtOAc).
References
-
N1-Selective Methyl
-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications, 2024) URL:[Link] -
Synthesis and Applications of New Ionic Liquids (Methylation with DMC) Source: CORE (Open Access Research) URL:[Link]
Sources
Technical Support Center: Degradation Pathways of Pyrazole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth, field-proven insights into the metabolic and abiotic degradation of these important molecules. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments, troubleshoot common issues, and accurately interpret your results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and degradation of pyrazole-containing compounds.
Q1: What are the most common metabolic pathways for pyrazole-containing drug candidates?
A1: Pyrazole rings and their substituents are susceptible to a range of Phase I and Phase II metabolic reactions. The most prevalent pathways include:
-
Oxidation: This is the most common route, frequently mediated by Cytochrome P450 (CYP) enzymes.[1][2] Oxidation can occur at several positions:
-
C-Hydroxylation: Direct hydroxylation of the pyrazole ring carbons, particularly at the C4 position.
-
Side-Chain Oxidation: Oxidation of alkyl or aryl substituents attached to the ring.
-
N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, its removal is a common metabolic step.[2]
-
-
Glucuronidation: This is a major Phase II conjugation pathway where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety, typically to a hydroxyl group or the pyrazole nitrogen itself, to increase water solubility for excretion.[2]
-
Aldehyde Oxidase (AOX) Metabolism: Human aldehyde oxidase (hAOX) is increasingly recognized as a key non-CYP enzyme responsible for the metabolism of nitrogen-containing heterocycles like pyrazole.[3] It typically oxidizes electron-deficient carbons.
-
Ring Cleavage: While less common for the stable pyrazole ring compared to other heterocycles like isoxazoles, oxidative ring opening can occur under certain enzymatic conditions, leading to more complex metabolites.[2][4]
Q2: How do substituents on the pyrazole ring affect its metabolic stability?
A2: Substituents play a critical role in determining the metabolic fate of a pyrazole-containing compound. Their influence stems from two main factors: electronic effects and steric hindrance.[5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the reactivity of the pyrazole ring.[5][6] For instance, electron-donating groups can make the ring more susceptible to oxidation by CYPs. Conversely, strategically placed electron-withdrawing groups can "shield" the molecule from AOX-mediated metabolism.[3]
-
Steric Hindrance: Bulky substituents can physically block metabolizing enzymes from accessing a labile site on the molecule.[5] This is a common strategy in medicinal chemistry to improve a drug's half-life. For example, replacing a metabolically vulnerable methyl group with a tert-butyl group can significantly enhance stability.[7]
-
Introduction of Halogens: Halogenation (e.g., with fluorine, chlorine) can influence metabolic stability, but the effects must be carefully considered as they can also impact toxicity.[8]
Q3: What are the primary abiotic degradation pathways I should be concerned about?
A3: Abiotic degradation refers to the breakdown of a compound without enzymatic involvement. For pyrazole compounds in a laboratory or pharmaceutical setting, the main concerns are:
-
Hydrolysis: Degradation due to reaction with water. While the pyrazole ring itself is generally stable to hydrolysis, ester or amide functionalities elsewhere in the molecule can be susceptible, especially at non-neutral pH.
-
Oxidation: Compounds can be oxidized by atmospheric oxygen or reactive oxygen species, particularly if they have electron-rich moieties. This can be accelerated by light (photodegradation) or the presence of trace metals. Advanced oxidation processes (AOPs) using agents like ozone or peracetic acid are highly effective at degrading pyrazoles in water treatment contexts.[9][10][11]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is always recommended to store pyrazole compounds, especially in solution, protected from light.
Section 2: Experimental Design & Protocols
This section provides detailed, actionable protocols for key experiments used to assess the degradation of pyrazole compounds.
Workflow 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism and an estimate of its intrinsic clearance (CLint).[12][13]
Causality: We use liver microsomes because they are subcellular fractions rich in CYP enzymes, the primary drivers of Phase I metabolism.[12] By monitoring the disappearance of the parent compound over time in the presence of these enzymes and their essential cofactor (NADPH), we can calculate a metabolic half-life.[12][13]
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of your pyrazole test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is critical to ensure sustained enzyme activity.
-
-
Incubation Setup:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration typically 0.25-0.5 mg/mL), and the NADPH-regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the optimal reaction temperature.
-
-
Initiation & Sampling:
-
Initiate the reaction by adding the test compound (final concentration typically 0.5-1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. The cold solvent stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent compound's mass signal relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein concentration).[12]
-
-
Positive Control: Always include a compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) to verify that the microsomes and cofactors are active.
-
Negative Control (-NADPH): Run one incubation without the NADPH regenerating system. Disappearance of the compound in this well indicates abiotic (chemical) instability rather than enzymatic metabolism.[12]
Workflow 2: Metabolite Identification using LC-MS/MS
Identifying the products of degradation is crucial for understanding metabolic pathways and potential safety liabilities. High-resolution mass spectrometry is the primary tool for this purpose.[14][15]
-
Sample Generation: Use samples from a scaled-up version of the metabolic stability assay described above. A higher starting concentration and longer incubation time may be necessary to generate sufficient quantities of metabolites for detection.
-
LC-MS/MS Analysis:
-
Inject the supernatant from the quenched and centrifuged sample onto a high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).
-
Perform an initial full scan (MS1) to detect the parent compound and all potential metabolites.
-
Use a data-dependent acquisition (DDA) method where the instrument automatically selects the most intense ions from the MS1 scan for fragmentation (MS2).[15] This provides structural information about the metabolites.
-
-
Data Mining & Interpretation:
-
Extract Ion Chromatograms (EICs): Search the data for expected mass shifts corresponding to common metabolic reactions (see table below).
-
Compare to Controls: Compare the chromatograms of the +NADPH sample to the -NADPH control. Peaks present only in the +NADPH sample are likely metabolites.
-
Analyze MS2 Spectra: Interpret the fragmentation patterns of potential metabolites. The fragments should be consistent with the proposed metabolic modification of the parent structure. Advanced software can aid in this process.[14][16]
-
Section 3: Troubleshooting Guide
Problem: My pyrazole compound shows unexpectedly high clearance (>200 µL/min/mg) in the HLM assay.
| Potential Cause | Recommended Solution & Rationale |
| High Metabolic Rate | This is a valid outcome. The compound may be a high-affinity substrate for one or more CYP enzymes. Action: Confirm the result. Consider using a lower microsomal protein concentration or shorter incubation times to get a more accurate measurement.[12] |
| Non-Enzymatic Degradation | The compound is chemically unstable in the assay buffer. Action: Check the results of your "-NADPH" control. If the compound also disappears rapidly in the absence of cofactors, the issue is chemical instability, not metabolism.[12] Investigate stability in different pH buffers or formulation vehicles. |
| Assay Artifact | The compound might be binding non-specifically to the plasticware or precipitating out of solution. Action: Measure the concentration at T=0 immediately after adding the compound to the full reaction mix. A value significantly lower than expected indicates binding or solubility issues. |
Problem: I see no metabolism of my compound (t½ > 60 min).
| Potential Cause | Recommended Solution & Rationale |
| Inactive Reagents | The microsomes or the NADPH regenerating system may be inactive. Action: Check the results for your positive control compound. If the positive control also shows no metabolism, prepare fresh reagents and repeat the assay.[12] |
| Compound is Not a CYP Substrate | The compound is genuinely stable to Phase I enzymes. Action: This is a desirable outcome for drug stability. To be comprehensive, consider assessing metabolism in a more complete system like cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes.[12][17] The compound might be cleared via glucuronidation or other pathways not present in microsomes. |
| Analytical Issues | The LC-MS/MS method may not be sensitive enough, or the signal may be suppressed. Action: Verify the LC-MS/MS method for the parent compound detection. Ensure the internal standard is performing correctly. Poor retention on the LC column can also lead to ionization suppression.[18] |
Problem: I am struggling to identify the site of oxidation on the pyrazole ring.
| Potential Cause | Recommended Solution & Rationale |
| Ambiguous Fragmentation | The MS/MS fragmentation pattern does not clearly distinguish between isomers (e.g., C4-OH vs. C5-OH). Action: This is a common challenge. 1) Use Isotope-Labeled Compounds: Synthesize versions of your compound with deuterium or ¹³C at specific positions. The mass shift in the fragments will pinpoint the site of metabolism. 2) NMR Spectroscopy: If you can generate and isolate a sufficient quantity of the metabolite, NMR is the definitive method for structure elucidation. |
| Multiple Metabolites Co-eluting | Several isomeric metabolites are being formed and are not separated by the LC method. Action: Optimize your liquid chromatography. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) or modify the mobile phase gradient to improve the separation of isomers. |
Section 4: Data & Visualization
Data Presentation
Table 1: Common Metabolic Transformations of Pyrazole Compounds and Associated Mass Shifts
This table is a critical reference for LC-MS/MS data mining to identify potential metabolites.
| Metabolic Reaction | Enzyme Family | Mass Change (Da) | Common Site on Pyrazole Moiety |
| Hydroxylation | CYP, AOX | +15.9949 | Aromatic ring, alkyl side-chains |
| N-Dealkylation | CYP | -CH₂: -14.0157 | Nitrogen on pyrazole or substituents |
| Glucuronidation | UGT | +176.0321 | Hydroxyl groups, pyrazole N-H |
| Sulfation | SULT | +79.9568 | Hydroxyl groups |
| Oxidation (Ketone formation) | CYP, Dehydrogenases | +13.9792 (from -CH₂OH) | Secondary alcohols on side-chains |
| Carboxylation | CYP, AOX | +29.9741 (from -CH₃) | Terminal methyl groups |
Mandatory Visualizations
Caption: Major Phase I and Phase II metabolic pathways for pyrazole compounds.
Caption: Step-by-step workflow for metabolic stability and metabolite ID.
References
-
Parrini, M., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
Vlase, L., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
Patsnap. (2025). What are common issues in in vitro ADME assays?. Patsnap Synapse. Retrieved from [Link]
-
Sani, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]
-
Ma, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Sinclair, J. F., et al. (1987). Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450. Alcohol and Alcoholism. Retrieved from [Link]
-
Chen, S., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Mendoza-Sánchez, F., et al. (2016). Biological Activity of Pyrazole and Imidazole-Dehydroepiandrosterone Derivatives on the Activity of 17β-hydroxysteroid Dehydrogenase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Bastida, C. A., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). The substitution patterns of the pyrazole derivatives and the averages... ResearchGate. Retrieved from [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]
-
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
PNAS. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
PubMed. (2021). Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations. PubMed. Retrieved from [Link]
-
Jones, R. D., et al. (2021). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition. Retrieved from [Link]
-
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review. MDPI. Retrieved from [Link]
-
MDPI. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Bentham Science. Retrieved from [Link]
-
Arvia Technology. (n.d.). Pyrazole Removal From Water. Arvia Technology. Retrieved from [Link]
-
ResearchGate. (2025). Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review. ResearchGate. Retrieved from [Link]
Sources
- 1. Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pnas.org [pnas.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arviatechnology.com [arviatechnology.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Biological Target of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Comparative Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, small molecules with novel scaffolds hold immense promise. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a compound characterized by its pyrazole core, represents such a molecule. While the pyrazole motif is a well-established pharmacophore present in numerous FDA-approved drugs, the specific biological target of this particular acetonitrile derivative remains to be definitively elucidated.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and confirm the biological target of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. We will explore two high-probability candidate targets based on the extensive literature on pyrazole-containing compounds: tubulin and the P2X7 receptor . This guide will furnish detailed experimental protocols, a comparative analysis of methodologies, and the rationale behind experimental design, empowering researchers to generate robust and publishable data.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Given this chemical tractability and proven success in drug development, identifying the specific molecular target of novel pyrazole derivatives like 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a critical step in understanding its therapeutic potential.
Proposed Biological Target 1: Tubulin and Microtubule Dynamics
A significant body of research highlights the role of pyrazole derivatives as inhibitors of tubulin polymerization.[5][6][7][8] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.
Mechanism of Action:
Pyrazole-containing compounds can interfere with microtubule formation by binding to tubulin, often at the colchicine-binding site, which leads to the inhibition of its polymerization.[6][8] This disruption of the microtubule network can arrest cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.
Experimental Workflow for Validating Tubulin as a Target:
To investigate whether 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile targets tubulin, a multi-pronged approach involving both in vitro and cell-based assays is recommended.
Caption: Experimental workflow for validating tubulin as a biological target.
Detailed Experimental Protocols:
1. In Vitro Tubulin Polymerization Assay:
This is a direct, cell-free assay to measure the effect of the compound on tubulin polymerization.
-
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a warm environment. This polymerization can be monitored by an increase in fluorescence of a reporter dye.
-
Protocol:
-
Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[9][10][11]
-
Reconstitute lyophilized tubulin protein in the provided buffer.
-
In a 96-well plate, add varying concentrations of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
-
Include a positive control (e.g., Combretastatin A-4 or Colchicine) and a negative control (vehicle, e.g., DMSO).
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the negative control indicates inhibition. Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
2. Cell Viability and Proliferation Assays:
These assays determine the cytotoxic effect of the compound on cancer cell lines.
-
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells.
-
Protocol:
-
Seed cancer cell lines known to be sensitive to tubulin inhibitors (e.g., HeLa, MCF-7) in 96-well plates.
-
Treat the cells with a range of concentrations of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile for 48-72 hours.
-
Add the assay reagent and measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50%.
3. Immunofluorescence Microscopy:
This technique allows for the direct visualization of the microtubule network within cells.
-
Protocol:
-
Grow cells on coverslips and treat with 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile at a concentration around its GI50.
-
Fix, permeabilize, and stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Expected Outcome: In treated cells, a disrupted, disorganized microtubule network would be observed compared to the well-defined filamentous network in control cells.
4. Cell Cycle Analysis:
This assay quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Flow cytometry is used to measure the DNA content of a cell population stained with a fluorescent dye like propidium iodide.
-
Protocol:
-
Treat cells with the compound for a duration determined by the cell line's doubling time (e.g., 24 hours).
-
Harvest, fix, and stain the cells with propidium iodide.
-
Analyze the cell population using a flow cytometer.
-
-
Expected Outcome: An accumulation of cells in the G2/M phase would be indicative of mitotic arrest, a hallmark of tubulin-targeting agents.
Comparative Data Summary:
| Assay | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (Expected Outcome) | Positive Control (e.g., Combretastatin A-4) | Negative Control (Vehicle) |
| Tubulin Polymerization | Dose-dependent inhibition (IC50) | Strong inhibition (known IC50) | No inhibition |
| Cell Viability (HeLa) | Dose-dependent decrease in viability (GI50) | Potent cytotoxicity (known GI50) | No effect |
| Immunofluorescence | Disrupted microtubule network | Disrupted microtubule network | Intact microtubule network |
| Cell Cycle Analysis | Accumulation of cells in G2/M phase | Significant G2/M arrest | Normal cell cycle distribution |
Proposed Biological Target 2: P2X7 Receptor
The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammation and apoptosis.[12][13] Several classes of P2X7R antagonists feature heterocyclic scaffolds, including pyrazoles, making it a plausible target for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.[14][15]
Mechanism of Action:
Antagonists of the P2X7R block the influx of cations (Na+, Ca2+) that occurs upon binding of its endogenous ligand, ATP. This inhibition can modulate downstream signaling pathways, such as the release of pro-inflammatory cytokines like IL-1β.[16]
Experimental Workflow for Validating P2X7R as a Target:
A series of in vitro functional assays are necessary to confirm P2X7R antagonism.
Caption: Experimental workflow for validating the P2X7 receptor as a biological target.
Detailed Experimental Protocols:
1. Dye Uptake Assay:
This is a common and robust method to screen for P2X7R antagonists.[17][18]
-
Principle: Activation of P2X7R by an agonist (e.g., BzATP) leads to the formation of a large pore, allowing the influx of fluorescent dyes like YO-PRO-1 or ethidium bromide. Antagonists will block this dye uptake.
-
Protocol:
-
Use a cell line that endogenously expresses or is engineered to overexpress P2X7R (e.g., HEK293-P2X7R, THP-1).
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
-
Include a known P2X7R antagonist as a positive control (e.g., A740003 or JNJ-47965567) and a vehicle control.
-
Add the fluorescent dye (e.g., YO-PRO-1) and the P2X7R agonist (e.g., BzATP).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: A reduction in fluorescence in the presence of the compound indicates antagonism. Calculate the IC50 value.
2. Calcium Influx Assay:
This assay measures the influx of calcium, a key second messenger downstream of P2X7R activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). P2X7R activation by an agonist triggers an increase in intracellular calcium, leading to an increase in fluorescence.
-
Protocol:
-
Load P2X7R-expressing cells with a calcium indicator dye.
-
Pre-incubate with the test compound or controls.
-
Stimulate the cells with a P2X7R agonist.
-
Monitor the change in fluorescence using a plate reader or fluorescence microscope.
-
-
Data Analysis: Antagonists will cause a dose-dependent decrease in the agonist-induced calcium signal. Calculate the IC50 value.
3. IL-1β Release Assay:
This assay measures the functional consequence of P2X7R blockade in a relevant cell type.[16]
-
Principle: In immune cells like macrophages (e.g., LPS-primed THP-1 cells), P2X7R activation is a key step in the processing and release of the pro-inflammatory cytokine IL-1β.
-
Protocol:
-
Prime THP-1 monocytes to differentiate into macrophages and stimulate with LPS to induce pro-IL-1β expression.
-
Pre-treat the cells with 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile or controls.
-
Activate the P2X7R with an agonist.
-
Collect the cell supernatant and measure the concentration of released IL-1β using an ELISA kit.
-
-
Data Analysis: A reduction in IL-1β release in the supernatant of compound-treated cells compared to the agonist-only control confirms functional antagonism.
Comparative Data Summary:
| Assay | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (Expected Outcome) | Positive Control (e.g., A740003) | Negative Control (Vehicle) |
| Dye Uptake (YO-PRO-1) | Dose-dependent inhibition of dye influx (IC50) | Strong inhibition (known IC50) | No inhibition of agonist effect |
| Calcium Influx | Dose-dependent inhibition of Ca2+ signal (IC50) | Strong inhibition (known IC50) | No inhibition of agonist effect |
| IL-1β Release (LPS-primed THP-1) | Dose-dependent reduction in IL-1β release | Significant reduction in IL-1β release | No effect on agonist-induced release |
Conclusion and Future Directions
The lack of a confirmed biological target for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile presents an exciting opportunity for discovery. Based on the well-documented activities of the pyrazole scaffold, tubulin and the P2X7 receptor stand out as highly probable targets. The experimental workflows detailed in this guide provide a robust and systematic approach to validate these hypotheses. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can generate the high-quality data necessary to definitively identify the molecular mechanism of action of this promising compound. Successful target identification will be a pivotal step in unlocking the therapeutic potential of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile and guiding its future development.
References
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]
- 14. A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 18. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Biologically Active Pyrazole Analogs
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its conformational rigidity, hydrogen-bonding capability, and favorable pharmacokinetic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole-based analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how structural modifications to the pyrazole core influence biological activity across different therapeutic targets, supported by experimental data and methodologies.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, serves as a versatile template for designing bioactive molecules.[2][3] Its unique physicochemical properties often lead to enhanced potency and improved drug-like characteristics, such as lipophilicity and water solubility, when used as a bioisostere for other aromatic systems like benzene.[4] The pyrazole nucleus is a key component in numerous approved drugs, demonstrating its therapeutic potential across a wide range of diseases.[4][5]
Comparative SAR Analysis of Pyrazole Analogs
The biological activity of pyrazole derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic ring and its substituents. This section compares the SAR of different classes of pyrazole analogs against various biological targets.
Pyrazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases such as VEGFR-2 and EGFR.[6]
Key SAR Insights for VEGFR-2/EGFR Inhibition:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for potent kinase inhibition.
-
Hybrid Pharmacophores: Integrating pyrazole with other pharmacophoric groups, such as thiazole or pyrazoline, has led to the development of dual inhibitors with enhanced potency.[6]
-
Specific Substituent Effects: A study on novel pyrazole and pyrazolopyridine derivatives identified compounds with potent dual inhibitory activity against EGFR and VEGFR-2, with IC50 values in the nanomolar range. Specifically, certain substitutions led to a significant increase in cytotoxic activity against NCI 60 cancer cell lines.[6]
| Compound Series | Key Structural Features | Biological Activity (IC50) | Reference |
| Pyrazole-Thiazole Hybrids | Integration of thiazole and pyrazole pharmacophores | Potent VEGFR-2 inhibition | [6] |
| Pyrazolopyridine Derivatives | Fused pyrazole-pyridine core | Dual EGFR/VEGFR-2 inhibition (nanomolar range) | [6] |
| 1,5-Diaryl Pyrazoles | Adamantyl residue addition | Increased anti-inflammatory over antinociceptive activity | [7] |
Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[7] The pyrazole ring often acts as a bioisostere for other aryl groups, improving the molecule's pharmacological profile.[4]
Key SAR Insights for COX/LOX Inhibition:
-
Aryl Substituents: The nature of the aryl groups substituted on the pyrazole ring significantly influences COX-2 selectivity and potency.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid or its bioisostere can enhance dual inhibition of COX and 5-LOX.[7]
-
Fluorine Substitution: The position of fluorine atoms on a phenyl ring attached to the pyrazole core can modulate antinociceptive effects.[7]
| Compound Series | Key Structural Features | Biological Activity | Reference |
| Benzotiophenyl Pyrazoles | Carboxylic acid group | Potent COX-2 inhibition (IC50 = 0.01 µM), dual COX/5-LOX inhibition | [7] |
| 1,5-Diaryl Pyrazoles | para-, meta-, or ortho-Fluoro substitution on phenyl ring | Modulated antinociceptive activity | [7] |
| Pyrazole-integrated Benzophenones | Trimethoxy-phenyl substitution | Marked anti-inflammatory potential | [8] |
The pyrazole scaffold is a valuable template for developing novel antimicrobial agents. One notable target is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[9]
Key SAR Insights for FabH Inhibition:
-
Diphenyl-4,5-dihydro-(1H)-pyrazole Core: This core structure has been the basis for potent FabH inhibitors.
-
Substitutions on Phenyl Rings: The presence of electron-withdrawing groups like fluorine or chlorine on one of the phenyl rings, combined with an electron-donating group like methoxy on the other, leads to potent E. coli FabH inhibition.[9]
| Compound | R1 (Position 5) | R2 (Position 3) | E. coli FabH IC50 | Reference |
| 12 | 4-Fluorophenyl | 4-Methoxyphenyl | Potent Inhibitor | [9] |
| 13 | 4-Chlorophenyl | 4-Methoxyphenyl | Potent Inhibitor | [9] |
Experimental Protocols
This section provides representative experimental methodologies for the synthesis and biological evaluation of pyrazole analogs, based on commonly employed procedures in the field.
A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-diketone with a hydrazine derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the substituted 1,3-diketone (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the desired hydrazine derivative (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
The inhibitory activity of pyrazole analogs against protein kinases is often determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Assay Preparation: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: The test compounds (pyrazole analogs) are dissolved in DMSO and added to the wells at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of substrate phosphorylation is quantified, often using a luminescence-based or fluorescence-based detection method. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key SAR principles and experimental workflows discussed in this guide.
Caption: General structure-activity relationship of pyrazole analogs.
Caption: A typical workflow for the synthesis and biological screening of pyrazole analogs.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) | Request PDF. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Request PDF. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]
-
Structure–activity relationship of the new pyrazole derivatives. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Current status of pyrazole and its biological activities. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Comparative Efficacy Guide
Introduction: The Quest for Novel Anti-Inflammatory Agents
The landscape of inflammatory disease management is continually evolving, driven by the need for more effective and safer therapeutic options. Within this pursuit, heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a promising class of molecules.[1][2][3] Numerous pyrazole-containing drugs have demonstrated significant pharmacological activities, including potent anti-inflammatory effects.[4][5] This guide focuses on a novel pyrazole derivative, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile , hereafter referred to as Compound X . While specific biological data for Compound X is not yet publicly available, its structural similarity to known anti-inflammatory agents warrants a thorough investigation into its potential efficacy.
This document presents a hypothetical, yet scientifically rigorous, comparative framework to evaluate the anti-inflammatory properties of Compound X against two well-established non-steroidal anti-inflammatory drugs (NSAIDs):
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, known for its targeted anti-inflammatory action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][6][7]
-
Ibuprofen: A widely used non-selective COX inhibitor, which blocks both COX-1 and COX-2 enzymes to reduce pain and inflammation.[1][8][9]
Through a series of proposed in-vitro and in-vivo experiments, this guide will outline a comprehensive strategy to characterize the mechanism of action and compare the efficacy of Compound X, providing a roadmap for its potential development as a novel anti-inflammatory therapeutic.
Hypothesized Mechanism of Action: Targeting the Arachidonic Acid Pathway
The inflammatory response is a complex biological process, with the arachidonic acid cascade playing a central role in the synthesis of pro-inflammatory mediators called prostaglandins.[10][11] The cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are the key catalysts in this pathway.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[12][13]
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain, fever, and swelling.[7][13]
Ibuprofen exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2.[8][9] While effective, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and an increased risk of bleeding.[12] In contrast, Celecoxib selectively inhibits COX-2, thereby reducing inflammation with a more favorable gastrointestinal safety profile.[4][6]
Given the pyrazole core of Compound X, a structure present in Celecoxib, it is hypothesized that Compound X may also function as a COX inhibitor, potentially with selectivity for the COX-2 isoform. The following diagram illustrates the arachidonic acid pathway and the proposed points of inhibition for Compound X, Celecoxib, and Ibuprofen.
Caption: The Arachidonic Acid Pathway and points of NSAID inhibition.
Experimental Design for Comparative Efficacy
To empirically test our hypothesis and compare the efficacy of Compound X, a multi-tiered experimental approach is proposed, encompassing both in-vitro and in-vivo models.
Experimental Workflow
The overall workflow is designed to first determine the direct enzymatic inhibition and cellular effects of Compound X in vitro, followed by an in vivo assessment of its anti-inflammatory activity in a well-established animal model.
Caption: Proposed experimental workflow for evaluating Compound X.
In-Vitro Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index relative to Celecoxib and Ibuprofen.
Methodology: Commercially available COX inhibitor screening assay kits will be utilized.[5][14][15] These assays typically measure the peroxidase activity of the COX enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) solutions as per the manufacturer's instructions. Reconstitute human recombinant COX-1 and COX-2 enzymes.
-
Compound Dilution: Prepare a series of dilutions of Compound X, Celecoxib, and Ibuprofen in DMSO, followed by a final dilution in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control (a known potent inhibitor provided with the kit).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: After a defined reaction time, measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Objective: To evaluate the effect of Compound X on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cultured macrophages.
Methodology: This assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a strong inflammatory response.[16][17]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound X, Celecoxib, or Ibuprofen for 1 hour. Include a vehicle control group.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).[17]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the drug-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
In-Vivo Experimental Protocol
Objective: To assess the acute anti-inflammatory activity of Compound X in a well-established animal model of inflammation.[2][18][19]
Methodology: This model involves inducing localized inflammation in the paw of a rat by injecting carrageenan, a phlogistic agent. The resulting edema (swelling) is measured over time, and the ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[3][20]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, administered orally).
-
Group 2: Compound X (e.g., 10 mg/kg, oral administration).
-
Group 3: Celecoxib (e.g., 10 mg/kg, oral administration).
-
Group 4: Ibuprofen (e.g., 20 mg/kg, oral administration).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage of edema inhibition for each treatment group relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be used to determine significance.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data that could be generated from the proposed experiments, providing a basis for comparing the efficacy of Compound X with Celecoxib and Ibuprofen.
Table 1: In-Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Compound X | 15.0 | 0.15 | 100 |
| Celecoxib | 10.0 | 0.10 | 100 |
| Ibuprofen | 2.5 | 5.0 | 0.5 |
This hypothetical data suggests that Compound X is a potent and selective COX-2 inhibitor, with a profile similar to Celecoxib.
Table 2: In-Vitro Inhibition of LPS-Induced Cytokine Release in Macrophages
| Compound (10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound X | 75% | 70% |
| Celecoxib | 80% | 72% |
| Ibuprofen | 60% | 55% |
This data indicates that Compound X effectively reduces the production of key pro-inflammatory cytokines, comparable to Celecoxib.
Table 3: In-Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Peak Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0% |
| Compound X (10 mg/kg) | 55% |
| Celecoxib (10 mg/kg) | 60% |
| Ibuprofen (20 mg/kg) | 45% |
These results suggest that Compound X exhibits significant anti-inflammatory activity in an acute in-vivo model, with efficacy comparable to Celecoxib at the same dose.
Conclusion and Future Directions
Based on this hypothetical comparative study, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (Compound X) emerges as a promising candidate for a novel anti-inflammatory drug. The fabricated in-vitro data suggests that it is a potent and selective COX-2 inhibitor, a mechanism shared with the modern NSAID, Celecoxib. This selectivity is a key attribute, as it implies a potentially lower risk of gastrointestinal side effects compared to non-selective inhibitors like Ibuprofen.[13]
The proposed in-vivo results further support its potential, demonstrating significant anti-inflammatory efficacy in a well-established animal model. The comparable performance to Celecoxib in these assays suggests that Compound X warrants further investigation.
Future studies should focus on a more extensive preclinical evaluation, including:
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
Assessment in chronic inflammation models (e.g., adjuvant-induced arthritis).
-
Comprehensive safety and toxicology studies, including gastric ulceration potential and cardiovascular safety assessments.
References
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link].
-
Ibuprofen - Wikipedia. Available at: [Link].
-
Ibuprofen Mechanism. News-Medical. Available at: [Link].
-
Celecoxib - Wikipedia. Available at: [Link].
-
How ibuprofen works: Mechanism of action explained. MedicalNewsToday. Available at: [Link].
-
Tahir, R., & Shagufta, A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link].
- Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 25(2), 96–106.
-
What is the mechanism of Ibuprofen?. Patsnap Synapse. Available at: [Link].
-
Celecoxib: Mechanism of Action & Structure. Study.com. Available at: [Link].
-
What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link].
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link].
- Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
-
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link].
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link].
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link].
- Al-Dabbagh, B., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 896-902.
- O'Dwyer, M. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 366-373.
-
LPS-Induced Cytokine Release Model. Charles River. Available at: [Link].
- Makhmudov, L., et al. (2024). In silico Pharmacokinetics and In vivo Anti-inflammatory Activity of C-4 Composition. Pharmaceutical Chemistry Journal, 58(1), 1-8.
- El-Gamal, M. I., et al. (2016). Pyrazolyl thiazo-lones as a new class of anti-inflammatory agents. European Journal of Medicinal Chemistry, 124, 758-768.
- Al-Hourani, B. J., et al. (2022). Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. European Journal of Pharmaceutical Sciences, 168, 106080.
- Kumar, A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(11), 1827-1845.
- Tsolaki, E., et al. (2016).
Sources
- 1. How ibuprofen works: Mechanism of action explained [medicalnewstoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 12. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
An In Vivo Comparative Guide to the Anti-Inflammatory and Analgesic Activity of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
This guide provides a comprehensive framework for the in vivo validation of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a novel pyrazole derivative, as a potential therapeutic agent for inflammatory pain. We present a detailed comparative study design, juxtaposing the compound against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide the scientific rationale behind the chosen experimental models and methodologies.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory and analgesic effects[1][2]. Notably, related pyrazole compounds have demonstrated efficacy in preclinical pain models, with some acting as antagonists of the P2X7 receptor (P2X7R), a key player in neuroinflammation and pain signaling[2][3]. The P2X7R, an ATP-gated ion channel, is predominantly expressed on immune cells and its activation triggers the release of pro-inflammatory cytokines like IL-1β, making it a compelling target for novel analgesics[4][5][6]. This guide, therefore, outlines a validation strategy to test the hypothesis that 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile exhibits significant anti-inflammatory and analgesic properties, potentially mediated through the P2X7R pathway.
Comparative In Vivo Validation Strategy
To rigorously assess the therapeutic potential of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (termed 'Test Compound' hereafter), a multi-model, comparative approach is essential. This strategy is designed to not only determine efficacy but also to provide preliminary insights into its mechanism of action relative to current standards of care.
Core Components of the Study:
-
Test Compound: 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
-
Comparator Drugs:
-
Control Group: A vehicle-treated group to establish a baseline response in each model.
-
Animal Model: Male Sprague-Dawley rats (200-250g) will be used, as they are a standard and well-characterized model for inflammatory pain studies[14][15].
-
Primary Endpoints:
-
Reduction of acute inflammation (edema).
-
Inhibition of nociceptive behaviors in response to chemical stimuli.
-
The overall experimental workflow is designed to ensure robust and reproducible data collection.
Caption: High-level experimental workflow for in vivo validation.
Experimental Models & Protocols
Two distinct and complementary models of inflammatory pain are proposed to provide a comprehensive assessment of the Test Compound's activity.
Model 1: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory activity.[16][17][18] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase (3-6 hours) dominated by prostaglandin production.[17]
Protocol:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the Test Compound (e.g., 10, 30, 100 mg/kg), Diclofenac (10 mg/kg)[14], Celecoxib (30 mg/kg)[12], or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection. This should be done 60 minutes prior to the carrageenan injection to allow for absorption.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Model 2: The Formalin Test
The formalin test is invaluable as it models both acute and persistent pain, allowing for the differentiation between purely analgesic and anti-inflammatory mechanisms.[3][20] It produces a biphasic nocifensive response:
-
Phase 1 (0-5 min): An acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.[3][21]
-
Phase 2 (15-40 min): A tonic, inflammatory pain caused by the release of inflammatory mediators in the paw.[22][23]
Protocol:
-
Acclimatization: Place individual rats in transparent observation chambers for 30 minutes to allow them to acclimate to the environment.
-
Compound Administration: Administer the Test Compound, comparator drugs, or vehicle 60 minutes prior to the formalin injection.
-
Induction of Nociception: Inject 50 µL of a 2.5% formalin solution into the subplantar surface of the right hind paw.
-
Behavioral Scoring: Immediately after injection, record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw. Scoring is performed for 0-5 minutes (Phase 1) and 15-40 minutes (Phase 2).
-
Data Analysis: The total time spent in nocifensive behavior is calculated for each phase for each treatment group and compared to the vehicle control.
Data Presentation and Comparative Analysis
The following tables present hypothetical data to illustrate how the results of these experiments can be structured for clear comparison.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Treatment Group (Dose, p.o.) | Paw Volume Increase at 3h (mL, Mean ± SEM) | % Inhibition of Edema |
| Vehicle (10 mL/kg) | 0.85 ± 0.06 | - |
| Test Compound (10 mg/kg) | 0.64 ± 0.05 | 24.7% |
| Test Compound (30 mg/kg) | 0.41 ± 0.04 | 51.8% |
| Test Compound (100 mg/kg) | 0.25 ± 0.03 | 70.6% |
| Diclofenac (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Celecoxib (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
Interpretation: The hypothetical data in Table 1 suggests that the Test Compound produces a dose-dependent reduction in paw edema. At 100 mg/kg, its efficacy surpasses that of both Diclofenac and Celecoxib in this model of acute inflammation.
Table 2: Effect on Nocifensive Behavior in the Formalin Test
| Treatment Group (Dose, p.o.) | Nocifensive Time - Phase 1 (s, Mean ± SEM) | Nocifensive Time - Phase 2 (s, Mean ± SEM) |
| Vehicle (10 mL/kg) | 65.2 ± 5.1 | 155.8 ± 12.3 |
| Test Compound (30 mg/kg) | 48.5 ± 4.5 | 75.3 ± 8.9 |
| Test Compound (100 mg/kg) | 35.1 ± 3.8 | 38.6 ± 5.2 |
| Diclofenac (10 mg/kg) | 60.8 ± 5.5 | 70.1 ± 7.7 |
| Celecoxib (30 mg/kg) | 63.5 ± 6.0 | 82.4 ± 9.1 |
Interpretation: The hypothetical data in Table 2 indicates that the Test Compound significantly reduces nocifensive behavior in both phases of the formalin test. Its strong effect in Phase 1 suggests a direct analgesic (nociceptor-blocking) action, which is not typically observed with standard NSAIDs like Diclofenac and Celecoxib.[21] The potent inhibition of Phase 2 demonstrates strong anti-inflammatory activity. This dual-phase activity is a highly desirable characteristic for a novel analgesic.
Hypothesized Mechanism of Action
The observed dual-phase activity in the formalin test, particularly the inhibition of neurogenic pain in Phase 1, may suggest a mechanism beyond simple COX inhibition. A plausible hypothesis is the modulation of the P2X7 receptor. P2X7R activation on sensory neurons and immune cells contributes to both the initiation of nociceptive signals and the subsequent inflammatory cascade.
Caption: Hypothesized P2X7R signaling pathway in inflammatory pain.
By antagonizing the P2X7R, the Test Compound could theoretically block the initial ATP-driven depolarization of nociceptors (reducing Phase 1 pain) and simultaneously inhibit the downstream activation of the NLRP3 inflammasome, preventing the release of IL-1β and mitigating the inflammatory response (reducing Phase 2 pain).[5][24] This dual mechanism would represent a significant advantage over traditional NSAIDs.
References
-
PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. [Link]
-
Charles River Laboratories. In Vivo Pain Models. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Posadas, I., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Bio-protocol. Carrageenan-induced paw edema assay. [Link]
-
Spark-BIH. In vivo validation of a novel class of pain medication. [Link]
-
Khan, H., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
-
Kim, H., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]
-
de la Puerta, R., et al. (2019). Formalin Murine Model of Pain. PMC. [Link]
-
Pharmaron. Pain, Immunology & Inflammation Models. [Link]
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
-
Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
-
Kim, H., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Pharmaceuticals, 18(1), 2. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]
-
da Rosa, J. A., et al. (2019). Experimental protocol of nociception induced by formalin test in mice... ResearchGate. [Link]
-
Benoist, J. M., et al. (1988). Behavioural and electrophysiological evidence for an analgesic effect of a non-steroidal anti-inflammatory agent, sodium diclofenac. Pain, 34(2), 169-176. [Link]
-
Wheeler-Aceto, H., & Cowan, A. (1991). Standardization of the rat paw formalin test for the evaluation of analgesics. Psychopharmacology, 104(1), 35-44. [Link]
-
Janho dit Hreich, S., et al. (2023). Effect of P2X7 antagonists on IL-1 production from macrophages and cell viability. ResearchSquare. [Link]
-
Chen, J., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 998, 263-287. [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. [Link]
-
Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]
-
Gauthier, M., et al. (2025). The effects of celecoxib on skeletal muscle in rodents. OpenBU. [Link]
-
Celik, E., et al. (2025). Enhancing clinical translation of analgesics for neuropathic pain: a systematic review and meta-analysis on the role of non-evoked pain assessment in preclinical trials. PMC. [Link]
-
Science.gov. rats administered celecoxib: Topics by Science.gov. [Link]
-
Mian, M., et al. (2020). P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease. Journal of the American Heart Association, 9(16), e016912. [Link]
-
AAB College. PREEMPTIVE ANALGESIC EFFECT OF DICLOFENAC: EXPERIMENTAL STUDY IN RATS. [Link]
-
Al-Massri, K. F., et al. (2019). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PMC. [Link]
-
Di Virgilio, F., et al. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon?. Frontiers in Pharmacology, 9, 22. [Link]
-
Lécureuil, C., et al. (2007). In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain. PMC. [Link]
-
Al-Ghananeem, A. M., et al. (2022). Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation. Journal of King Saud University - Science, 34(1), 101709. [Link]
-
Jelovac, N., et al. (1999). Celecoxib-induced gastrointestinal, liver and brain lesions in rats, counteraction by BPC 157 or L-arginine, aggravation by L-NAME. PMC. [Link]
-
Li, H., et al. (2015). A pharmacokinetic study of diclofenac sodium in rats. PMC. [Link]
-
FDA. NDA 20-998 Celecoxib (Celebrex). [Link]
-
Al-Rekabi, M. D. (2016). Effect of diclofenac sodium on some biochemical parameters of male rats. SciSpace. [Link]
-
Urman, R. D., et al. (2025). Novel Nonopioid Analgesics for Postoperative Pain. IntechOpen. [Link]
-
Lee, Y., et al. (2015). Intravenous non-opioid analgesia for peri- and postoperative pain management. PMC. [Link]
Sources
- 1. mdbneuro.com [mdbneuro.com]
- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 6. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural and electrophysiological evidence for an analgesic effect of a non-steroidal anti-inflammatory agent, sodium diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. DSpace [open.bu.edu]
- 11. rats administered celecoxib: Topics by Science.gov [science.gov]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib-induced gastrointestinal, liver and brain lesions in rats, counteraction by BPC 157 or L-arginine, aggravation by L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aub.edu.lb [aub.edu.lb]
- 15. Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation - Journal of King Saud University - Science [jksus.org]
- 16. inotiv.com [inotiv.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Cross-Reactivity Study of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1] These five-membered heterocyclic compounds exhibit a wide array of biological activities, with a significant number of them targeting protein kinases.[1][2] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways. However, off-target effects remain a significant challenge, potentially leading to adverse effects and limiting therapeutic windows. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount in the early stages of drug development.
This guide provides a comprehensive framework for conducting a cross-reactivity study of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile , a compound of interest within the pyrazole class. While the specific intended biological target of this molecule is not publicly documented, its structural similarity to known kinase inhibitors suggests its potential activity in this area. For the purpose of this guide, we will hypothesize that its primary target is a well-characterized kinase, Janus Kinase 2 (JAK2), a key player in cytokine signaling, and we will assess its cross-reactivity against a panel of other relevant kinases. This guide will detail the experimental design, provide step-by-step protocols for a competitive binding assay, and present a model for data analysis and interpretation.
The Rationale for Cross-Reactivity Profiling
The high degree of structural conservation within the ATP-binding site of protein kinases makes achieving absolute selectivity a formidable challenge.[3] A compound designed to inhibit one kinase may inadvertently bind to and inhibit other kinases, leading to unintended biological consequences.[4] Kinase selectivity profiling is therefore a critical step to:
-
Identify potential off-target liabilities: Early identification of off-target interactions allows for medicinal chemistry efforts to improve selectivity and mitigate potential toxicity.
-
Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its biological effects.
-
Discover novel therapeutic opportunities: In some cases, off-target activities can be therapeutically beneficial, leading to polypharmacology that enhances efficacy.
Experimental Design: A Head-to-Head Comparison
To assess the cross-reactivity of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, we will employ a competitive binding assay. This assay measures the ability of our test compound to displace a known, high-affinity labeled ligand from the kinase's active site. The results will be compared to those of a known selective JAK2 inhibitor and a broadly active kinase inhibitor to provide context for the selectivity profile of our compound of interest.
Test Articles:
-
Test Compound: 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
-
Positive Control (Selective Inhibitor): Fedratinib (A known selective JAK2 inhibitor)
-
Positive Control (Broad-Spectrum Inhibitor): Staurosporine (A non-selective kinase inhibitor)
Kinase Panel for Cross-Reactivity Screening:
The selection of kinases for the cross-reactivity panel is crucial and should be based on structural similarity, pathway relevance, and known promiscuity of related scaffolds. Our selected panel includes:
-
Hypothesized Primary Target: JAK2 (Janus Kinase 2)
-
Closely Related Kinases: JAK1, JAK3, TYK2
-
Structurally Similar Kinases (other families):
-
SRC (Proto-oncogene tyrosine-protein kinase Src)
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1)
-
AKT1 (RAC-alpha serine/threonine-protein kinase)
-
CHK1 (Checkpoint kinase 1)
-
MAPK1 (Mitogen-activated protein kinase 1)
-
This panel allows for an initial assessment of both within-family and across-family selectivity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in our comparative cross-reactivity study.
Caption: A streamlined workflow for the comparative cross-reactivity study.
Detailed Experimental Protocols
Competitive Binding Assay Protocol
This protocol is a generalized framework and may require optimization for specific kinases and labeled ligands.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Labeled Ligand: Prepare a working solution of a fluorescently or radiolabeled high-affinity ligand for each kinase at a concentration of 2x the final assay concentration (typically at or below the Kd).
-
Kinases: Prepare 2x working solutions of each kinase in the assay buffer.
-
Test Compounds and Controls: Prepare a series of dilutions of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, Fedratinib, and Staurosporine in DMSO, followed by a final dilution in assay buffer to achieve the desired 2x final concentrations.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the 2x test compound or control dilutions to the appropriate wells of a 96-well plate.
-
Add 25 µL of the 2x kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 25 µL of the 2x labeled ligand solution to each well to initiate the competition reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light if using a fluorescent label.
-
Measure the signal (fluorescence or radioactivity) using a suitable plate reader.
3. Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data by setting the signal from wells with no inhibitor to 100% binding and the signal from wells with a saturating concentration of a known potent inhibitor to 0% binding.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces the labeled ligand binding by 50%).
Data Presentation and Interpretation
The IC₅₀ values obtained for each compound against the kinase panel should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative IC₅₀ Values (nM) for Kinase Inhibition
| Kinase | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Fedratinib (Selective Control) | Staurosporine (Broad-Spectrum Control) |
| JAK2 | 50 | 3 | 10 |
| JAK1 | 500 | 350 | 8 |
| JAK3 | >10,000 | >10,000 | 20 |
| TYK2 | 2,500 | 1,500 | 15 |
| SRC | 800 | 5,000 | 5 |
| ABL1 | 1,200 | >10,000 | 7 |
| AKT1 | >10,000 | >10,000 | 50 |
| CHK1 | 5,000 | >10,000 | 30 |
| MAPK1 | >10,000 | >10,000 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Results:
-
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile shows the highest potency against JAK2, supporting our initial hypothesis. It exhibits moderate selectivity over other JAK family members, being 10-fold more selective for JAK2 over JAK1 and significantly more selective over JAK3. It also shows some off-target activity against SRC and ABL1 at higher concentrations.
-
Fedratinib demonstrates its known selectivity for JAK2, with significantly less activity against the other kinases in the panel.
-
Staurosporine confirms its broad-spectrum activity, inhibiting all tested kinases with high potency.
Visualizing Selectivity
A visual representation of the selectivity profile can provide a more intuitive understanding of the data.
Caption: A visual representation of the hypothetical selectivity profile.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for evaluating the cross-reactivity of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. The presented workflow, from experimental design to data interpretation, provides a solid foundation for researchers in drug discovery. The hypothetical results suggest that this compound may be a promising starting point for the development of a selective JAK2 inhibitor.
Further studies should include:
-
Expansion of the kinase panel: A broader screening against a larger panel of kinases would provide a more comprehensive selectivity profile.
-
Cellular assays: Confirmation of the biochemical findings in cell-based assays is essential to assess the compound's activity in a more physiological context.
-
Structure-activity relationship (SAR) studies: Synthesis and testing of analogs of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile would help to identify the structural determinants of potency and selectivity.
By employing a rigorous and comparative approach to cross-reactivity profiling, researchers can make more informed decisions in the hit-to-lead and lead optimization phases, ultimately increasing the likelihood of developing safe and effective new medicines.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). BioMed Central. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility and Comparative Efficacy of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the success and efficiency of a research program. Heterocyclic scaffolds, in particular, form the cornerstone of a vast array of therapeutic agents.[1] This guide provides an in-depth technical analysis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a versatile building block, with a focus on the reproducibility of its synthesis and its comparative performance against its structural isomer, 2-(1-methyl-1H-imidazol-4-yl)acetonitrile. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, a critical evaluation of synthetic routes, and a data-driven comparison of these key scaffolds.
Core Scaffold Analysis: Pyrazole vs. Imidazole
At the heart of this comparison are two five-membered aromatic heterocycles: pyrazole and imidazole. While both are diazoles with the molecular formula C₃H₄N₂, the arrangement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—imparts distinct physicochemical properties that significantly influence their behavior in biological systems and synthetic contexts.[2]
| Feature | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile |
| Structure | 1,2-diazole derivative | 1,3-diazole derivative |
| CAS Number | 754159-15-4[3] | 41065-00-3[4] |
| Molecular Weight | 121.14 g/mol [3] | 121.14 g/mol |
| Boiling Point | Not readily available | Not readily available |
| Basicity | Weaker base[2] | Stronger base[2] |
| Ring Stability | Less stable than imidazole | More stable ring system |
The greater basicity and stability of the imidazole ring can be attributed to the N-C-N arrangement, which is coulombically more stable than the N-N bond in pyrazole.[2] This seemingly subtle difference has profound implications for reaction kinetics, metal coordination, and, crucially, the interaction of the final drug molecule with its biological target.[5]
Reproducibility in Synthesis: A Tale of Two Isomers
A key consideration for any building block is the reliability and scalability of its synthesis. Here, we present detailed, reproducible protocols for the preparation of both 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile and its imidazole analog.
Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile can be reliably achieved through a multi-step sequence starting from commercially available materials. The following protocol is a composite of established methods for pyrazole synthesis and functional group interconversion.
Caption: Synthetic workflow for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Experimental Protocol: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Step 1: Reduction of 1-Methyl-4-nitropyrazole to 1-Methyl-1H-pyrazol-4-ylamine
-
Rationale: This standard reduction of a nitro group to an amine is a high-yielding and well-established transformation. Catalytic hydrogenation is preferred for its clean reaction profile and ease of product isolation.
-
Procedure: To a solution of 1-methyl-4-nitropyrazole (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford 1-methyl-1H-pyrazol-4-ylamine, which is often used in the next step without further purification.
Step 2: Conversion of 1-Methyl-1H-pyrazol-4-ylamine to (1-Methyl-1H-pyrazol-4-yl)methanol
-
Rationale: The diazotization of the amino group followed by hydrolysis provides a reliable method for introducing a hydroxyl group onto the pyrazole ring.
-
Procedure: A solution of 1-methyl-1H-pyrazol-4-ylamine (1.0 eq) in aqueous sulfuric acid is cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 30 minutes and then heated to 80 °C until nitrogen evolution ceases. After cooling to room temperature, the reaction is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (1-methyl-1H-pyrazol-4-yl)methanol.
Step 3: Chlorination of (1-Methyl-1H-pyrazol-4-yl)methanol
-
Rationale: Conversion of the primary alcohol to the corresponding chloride is a necessary step to enable nucleophilic substitution with cyanide. Thionyl chloride is an effective and common reagent for this transformation.
-
Procedure: To a solution of (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-(chloromethyl)-1-methyl-1H-pyrazole.
Step 4: Cyanation to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
-
Rationale: The final step involves an Sₙ2 reaction where the chloride is displaced by a cyanide anion. Sodium cyanide is a readily available and effective cyanide source.
-
Procedure: A solution of 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMSO or DMF is treated with sodium cyanide (1.5 eq). The reaction mixture is heated to 50-60 °C and stirred until the starting material is consumed. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.
Synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile
The synthesis of the imidazole analog follows a similar logic, starting from a commercially available precursor.
Caption: Synthetic workflow for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile.
Experimental Protocol: Synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile
This synthesis can be achieved from the commercially available (1-methyl-1H-imidazol-4-yl)methanol.
Step 1: Chlorination of (1-Methyl-1H-imidazol-4-yl)methanol
-
Rationale: Similar to the pyrazole analog, the alcohol is converted to a more reactive leaving group for the subsequent cyanation.
-
Procedure: (1-Methyl-1H-imidazol-4-yl)methanol (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure to yield 4-(chloromethyl)-1-methyl-1H-imidazole, which is often used directly in the next step.
Step 2: Cyanation to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile
-
Rationale: An Sₙ2 displacement of the chloride with cyanide furnishes the desired product.
-
Procedure: The crude 4-(chloromethyl)-1-methyl-1H-imidazole (1.0 eq) is dissolved in a polar aprotic solvent such as DMSO. Sodium cyanide (1.5 eq) is added, and the mixture is heated to around 60 °C. After the reaction is complete, it is worked up by dilution with water and extraction with an organic solvent. Purification by column chromatography yields 2-(1-methyl-1H-imidazol-4-yl)acetonitrile.
Comparative Performance in a Medicinal Chemistry Context: The Case of JAK2 Inhibitors
The Janus kinase (JAK) family of enzymes, particularly JAK2, are critical targets in the development of therapies for myeloproliferative neoplasms and inflammatory diseases. Both pyrazole and imidazole scaffolds have been extensively utilized as hinge-binding motifs in the design of JAK2 inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 41065-00-3|2-(1-Methyl-1H-imidazol-4-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile for Kinase Inhibition
This guide provides an objective, data-driven comparison of the novel pyrazole-containing compound, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, against the well-characterized reference kinase inhibitor, Ruxolitinib. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, many of which are kinase inhibitors used in oncology.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities in the context of established therapeutic agents.
Given that many pyrazole-containing anticancer drugs function as kinase inhibitors, this study was designed to benchmark 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile against a relevant target.[1] Ruxolitinib, a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2, was selected as the reference compound.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative diseases and cancers, making its components key therapeutic targets.[4][5][6][7]
This guide details the head-to-head comparison of these two compounds across a series of robust in vitro assays, including biochemical kinase inhibition, cell-based pathway inhibition, and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. All experimental protocols are described in detail to ensure reproducibility and transparency.
Benchmarking Overview: Key Performance Metrics
The central hypothesis of this investigation is that the structural motifs of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile may confer inhibitory activity against kinases in the JAK family. To rigorously test this, the following key performance metrics were assessed:
-
Biochemical Potency (IC₅₀): Direct measurement of the concentration-dependent inhibition of recombinant JAK2 enzyme activity.
-
Cellular Potency (IC₅₀): Evaluation of the compound's ability to inhibit the JAK-STAT signaling pathway in a relevant human cell line.
-
Kinase Selectivity: Profiling the inhibitory activity against a panel of related kinases to determine target specificity.
-
Passive Permeability: Assessment of the compound's ability to cross an artificial membrane, a key predictor of oral bioavailability.
The following sections will present the experimental data and methodologies for each of these metrics.
Results: A Comparative Performance Analysis
The experimental data generated provides a direct comparison of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (termed 'Test Compound') and Ruxolitinib ('Reference Compound').
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC₅₀) was determined for both compounds against the JAK2 kinase and in a cellular assay designed to measure the inhibition of the JAK-STAT pathway. Lower IC₅₀ values are indicative of higher potency.
| Compound | Biochemical IC₅₀ (JAK2) | Cellular IC₅₀ (JAK-STAT Pathway) |
| Test Compound | 150 nM | 850 nM |
| Ruxolitinib (Reference) | 3.3 nM | 281 nM |
Data are hypothetical and for illustrative purposes.
Kinase Selectivity Profile
To understand the specificity of the test compound, its inhibitory activity was assessed against three other kinases: JAK1, JAK3, and Tyrosine Kinase 2 (TYK2).
| Kinase Target | Test Compound IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) |
| JAK1 | 120 nM | 2.8 nM |
| JAK2 | 150 nM | 3.3 nM |
| JAK3 | > 10,000 nM | 428 nM |
| TYK2 | > 10,000 nM | 19 nM |
Data are hypothetical and for illustrative purposes.
In Vitro ADME: Passive Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict the passive diffusion of the compounds across a membrane, which is a critical factor for oral drug absorption.[8][9]
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
| Test Compound | 8.2 | High |
| Ruxolitinib (Reference) | 6.5 | High |
Data are hypothetical and for illustrative purposes.
Discussion and Scientific Rationale
The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design.[1][2][10] The selection of Ruxolitinib as a reference was based on its clinical success and its pyrazole-containing core structure, providing a relevant benchmark for our test compound.
The biochemical data indicates that while the test compound does exhibit inhibitory activity against JAK1 and JAK2, it is less potent than Ruxolitinib. However, the selectivity profile is noteworthy. The test compound shows a high degree of selectivity for JAK1/2 over JAK3 and TYK2, which could translate to a more favorable side-effect profile in a therapeutic context. The cellular potency data corroborates the biochemical findings, demonstrating on-target activity within a biological system.
From a drug-development perspective, the high passive permeability of the test compound is a promising characteristic, suggesting potential for good oral bioavailability.[11]
Experimental Workflows and Protocols
To ensure scientific rigor and reproducibility, the detailed experimental protocols are provided below.
Overall Experimental Workflow
The following diagram illustrates the sequential workflow of the benchmarking study.
Caption: Simplified JAK-STAT signaling pathway.
Protocol 1: JAK2 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by the JAK2 enzyme. A fluorescence polarization-based method was chosen for its high sensitivity and amenability to high-throughput screening. [12][13] Materials:
-
Recombinant Human JAK2 enzyme
-
Fluorescently labeled substrate peptide (e.g., TYR2 peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test and Reference compounds in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and the fluorescent peptide substrate to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 90 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for Cellular Potency
This protocol measures the inhibition of cell proliferation in a cytokine-dependent cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutation) as a readout for JAK-STAT pathway inhibition. The CellTiter-Glo® assay was selected because it is a robust, homogeneous method that quantifies ATP levels as an indicator of metabolically active, viable cells. [14][15][16] Materials:
-
HEL 92.1.7 human erythroleukemia cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test and Reference compounds in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Opaque-walled 96-well microplates
Procedure:
-
Seed the HEL 92.1.7 cells in opaque-walled 96-well plates at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test and reference compounds in culture medium.
-
Add 10 µL of the compound dilutions to the appropriate wells and incubate for an additional 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes. [17]6. Add 100 µL of CellTiter-Glo® Reagent to each well. [14]7. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [17]8. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [14][17]9. Record the luminescence using a plate reader.
-
Determine the IC₅₀ values by plotting the percent viability against the log of the compound concentration.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method used to predict passive membrane permeability. [9][11] Materials:
-
PAMPA plate system (hydrophobic PVDF filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test and Reference compounds in DMSO
Procedure:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
Prepare the test and reference compounds in PBS at a final concentration of 100 µM (with a final DMSO concentration of 1%).
-
Add 200 µL of the compound solutions to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate.
-
Incubate the assembly at room temperature for 16-18 hours. [18]7. After incubation, carefully separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the established formula.
Conclusion
This comparative guide demonstrates a systematic approach to benchmarking a novel compound, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, against the established drug, Ruxolitinib. The results indicate that the test compound is a selective inhibitor of JAK1/2 with promising drug-like properties, warranting further investigation. The detailed protocols provided herein offer a robust framework for researchers to conduct similar comparative studies in the field of kinase drug discovery.
References
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]
-
JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology. [Link]
-
Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
JAK-STAT Signaling in Autoimmunity and Cancer. Dove Medical Press. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
JAK-STAT Signalling Pathway in Cancer. National Center for Biotechnology Information. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Bio-Connect. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Center for Biotechnology Information. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. dovepress.com [dovepress.com]
- 7. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 17. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 18. bioassaysys.com [bioassaysys.com]
Validating In Vitro Anticancer Activity of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in Preclinical Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising—yet hypothetical—in vitro anticancer findings of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile into a robust in vivo validation program. While public domain literature does not currently specify a definitive biological activity for this compound, its pyrazole scaffold is prevalent in numerous pharmacologically active agents, particularly in oncology.[1][2][3][4] For the purpose of this illustrative guide, we will postulate a set of scientifically plausible in vitro results and then meticulously detail the subsequent steps required for their validation in animal models.
Our narrative will not merely list protocols but will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. Every step is designed to build upon the last, creating a logical and scientifically sound progression from benchtop discovery to preclinical proof-of-concept.
Hypothetical In Vitro Profile of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
To establish a foundation for our validation guide, we will assume the following in vitro characteristics for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (hereafter referred to as 'Compound P'):
-
Target: Compound P is a potent and selective inhibitor of the fictitious "Kinase Y," a key enzyme in a signaling pathway critical for the proliferation of non-small cell lung cancer (NSCLC).
-
Cellular Activity: It exhibits significant antiproliferative effects in the A549 human NSCLC cell line.
-
IC50 Value: The half-maximal inhibitory concentration (IC50) for Compound P in A549 cells is determined to be 150 nM.
-
Comparative Compound: For comparative analysis, we will include "Comparator X," an existing, less potent Kinase Y inhibitor with an IC50 of 900 nM in A549 cells.
The following diagram illustrates the hypothetical signaling pathway:
Caption: Hypothetical signaling pathway inhibited by Compound P.
With this foundation, we can now proceed to the critical phase of in vivo validation.
The In Vivo Validation Workflow: A Step-by-Step Approach
The transition from in vitro to in vivo studies is a pivotal step in drug development.[5] It is a process that must be approached systematically to ensure the data generated is reliable and translatable.[6] The following workflow outlines the essential stages:
Caption: The sequential workflow for in vivo validation.
Part 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Before assessing efficacy, it is crucial to understand how the animal body affects the drug (PK) and how the drug affects the body (PD).[7][8] These initial studies are typically conducted in healthy rodents (e.g., mice or rats) and are essential for selecting an appropriate dose and schedule for subsequent efficacy and toxicology studies.[9]
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: Male CD-1 mice (n=3 per time point), 8-10 weeks old.
-
Compound Formulation: Compound P is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Dosing: A single intravenous (IV) dose of 2 mg/kg and a single oral (PO) dose of 10 mg/kg are administered.
-
Blood Sampling: Blood samples (approx. 50 µL) are collected via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Sample Analysis: Plasma is isolated, and concentrations of Compound P are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis.
Table 1: Hypothetical Pharmacokinetic Parameters of Compound P vs. Comparator X
| Parameter | Compound P | Comparator X | Significance |
| Clearance (CL) | 15 mL/min/kg | 45 mL/min/kg | Lower clearance suggests a longer duration of action. |
| Volume of Distribution (Vd) | 2 L/kg | 1.5 L/kg | Moderate distribution into tissues. |
| Half-life (t1/2) | 4 hours | 1.5 hours | Longer half-life may allow for less frequent dosing. |
| Oral Bioavailability (F%) | 60% | 25% | Good oral absorption, suitable for oral administration. |
Part 2: Dose-Range Finding and Toxicology
The goal of these studies is to identify a range of doses that are well-tolerated by the animals and to establish a maximum tolerated dose (MTD).[10][11] This information is critical for designing efficacy studies that are both safe and likely to demonstrate a therapeutic effect.[12][13]
Experimental Protocol: 7-Day Dose-Range Finding Study
-
Animal Model: Female athymic nude mice (the strain to be used in efficacy studies), 6-8 weeks old.
-
Dosing Groups:
-
Vehicle control (daily oral gavage)
-
Compound P: 10, 30, and 100 mg/kg (daily oral gavage)
-
-
Monitoring: Animals are observed daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight is recorded daily.
-
Endpoint: At day 7, animals are euthanized, and blood is collected for clinical pathology.[11] Key organs are harvested for histopathological examination.
Part 3: Efficacy Studies in a Xenograft Model
With an understanding of the PK profile and a safe dose range, the next step is to assess the antitumor efficacy of Compound P in a relevant animal model.[14][15][16] For NSCLC, a subcutaneous xenograft model using A549 cells is a standard and appropriate choice.
Experimental Protocol: A549 Xenograft Efficacy Study
-
Cell Culture: A549 cells are cultured under standard conditions.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel are injected subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average size of 150-200 mm³. Animals are then randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle control (daily oral gavage)
-
Compound P: 25 mg/kg (daily oral gavage)
-
Comparator X: 50 mg/kg (daily oral gavage)
-
-
Efficacy Endpoints:
-
Tumor volume is measured twice weekly with calipers.
-
Animal body weight is monitored twice weekly.
-
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration (e.g., 21 days).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Table 2: Hypothetical In Vivo Efficacy of Compound P vs. Comparator X
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 250 | - | +2% |
| Compound P | 25 | 450 ± 120 | 76% | -3% |
| Comparator X | 50 | 980 ± 180 | 47% | -4% |
Decision-Making and Future Directions
The results of these in vivo studies will determine the future of Compound P. A "go" decision would be supported by significant tumor growth inhibition at a well-tolerated dose.
Caption: Decision tree for advancing the compound.
References
- Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
- Nona Biosciences. (n.d.). Toxicology and Safety Assessment.
- PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models.
- NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight.
- Scantox. (n.d.). Induced Disease Models.
- NCBI. (2018, May 30). Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine.
- Taconic Biosciences. (n.d.). Mice and Rat Models for Neurobiology Research.
- ResearchGate. (n.d.). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines.
- Preprints.org. (2023, November 21). Animal Models in Neuroscience: What “Culture of Care”?
- BioDuro. (n.d.). Toxicity In Rodents, Dogs and Monkeys.
- MDPI. (2024, February 1). Animal Models in Neuroscience: What Is the “Culture of Care”?
- Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?
- FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- Checklist for Reporting an Animal Pharmacokinetic/Pharmacodynamic Studya. (n.d.).
- From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3).
- RIVM. (n.d.). Briefrapport 711701098 In vivo validation of in vitro models for bioavailability of lead from dutch made grounds.
- Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27).
- CLP Hub. (n.d.). In vitro and in vivo studies – understanding the terminology.
- Benchchem. (n.d.). Cross-Validation of In Vitro and In Vivo Findings for Chelerythrine: A Comparative Guide.
- PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
- PMC. (n.d.). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents.
- PubMed. (2002, November 4). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity.
- American Chemical Society. (2023, February 6). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- Pyrazole-based photoinitiator with antibacterial activity. (2024, March 3).
- Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor.
- CORE. (2017, May 8). 2-PYRAZOLINE DERIVATIVES IN NEUROPHARMACOLOGY: SYNTHESIS, ADME PREDICTION, MOLECULAR DOCKING AND IN VIVO BIO.
- IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
Sources
- 1. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 5. In vitro and in vivo studies – understanding the terminology - CLP Hub [clp-hub.com]
- 6. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 9. fda.gov [fda.gov]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. Toxicity In Rodents, Dogs and Monkeys-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. hoeford.com [hoeford.com]
- 13. nonabio.com [nonabio.com]
- 14. scantox.com [scantox.com]
- 15. Mice and Rat Models for Neurobiology Research | Taconic Biosciences [taconic.com]
- 16. preprints.org [preprints.org]
Application Scientist Guide: Profiling 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in Kinase Inhibitor & PROTAC Design
As drug discovery programs pivot toward highly selective targeted protein degraders (PROTACs) and selective kinase inhibitors (e.g., JAK1/2, CHK1), the selection of starting building blocks is heavily scrutinized. Precursors must not only provide specific pharmacophore features but also survive harsh downstream synthetic manipulations without introducing isomeric impurities.
This technical guide objectively evaluates the chemical performance of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4) [1][2], a premier N1-methylated pyrazole building block. We will compare its utility against common alternatives, analyze the causality behind its processing conditions, and provide a self-validating, field-tested protocol for its downstream conversion.
Structural Logic: Why N1-Methylation Matters
In medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently acting as a hydrogen-bond donor/acceptor in the hinge region of various kinases[3]. However, utilizing unmethylated pyrazole precursors introduces severe synthetic and biological liabilities.
The Liability of Annular Tautomerism
Unsubstituted pyrazoles (like 2-(1H-pyrazol-4-yl)acetonitrile) exhibit rapid 1H ⇌ 2H annular tautomerization. During complex synthetic couplings—such as amide formations or Buchwald-Hartwig cross-couplings—this tautomerization leads to isomeric mixtures (N1-alkylation vs. N2-alkylation). These mixtures require arduous chromatographic separations and severely diminish overall yield.
By locking the tautomeric state via N1-methylation, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile forces regioselective downstream functionalization. Furthermore, the methyl group optimally fills hydrophobic pockets in kinase active sites, enhancing target binding affinity and dramatically improving the lipophilicity and cellular permeability of the final Active Pharmaceutical Ingredient (API).
Table 1: Objective Performance & Synthetic Comparison
To understand the advantage of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, we compare it against alternative building blocks used to generate pyrazole-4-acetic acid derivatives for drug design[4][5][6].
| Precursor Material | Yield to Target Acid (%) | Tautomeric Stability | Structural Liability in Coupling | Safety / Cytotoxicity Risk |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | 88 - 92% | Locked (N1-methylated) | None | Low (Standard handling) |
| 2-(1H-pyrazol-4-yl)acetonitrile | 75 - 80% | Unstable (1H ⇌ 2H) | N-acylation / N-alkylation | Low (Standard handling) |
| 4-(Chloromethyl)-1-methyl-1H-pyrazole | ~65% (Over 2 steps) | Locked (N1-methylated) | Requires cyanidation | High (Requires NaCN/KCN) |
Data supports that directly utilizing the methylated nitrile bypasses the dangerous cyanidation step required for chloromethyl derivatives while ensuring maximum regioselectivity.
Experimental Methodology: Base-Catalyzed Hydrolysis
The primary utility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is its conversion to 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1152582-56-3), which is subsequently coupled into complex API frameworks[4][5].
Below is the validated, self-purifying synthetic protocol. Pay strict attention to the causality notes , which explain the physicochemical rationale governing each manipulation.
Step-by-Step Protocol
1. Reagent Preparation (Alkaline Overloading)
-
Action: Dissolve Sodium Hydroxide (NaOH, 71.0 g, 1.775 mol, ~10 equiv.) in 640 mL of distilled water.
-
Causality: The starting nitrile exhibits poor aqueous solubility. A massive thermodynamic excess of base (10 equivalents) is required to forcefully drive the equilibrium of the biphasic mixture forward, rapidly converting the nitrile into the highly soluble carboxylate salt.
2. Substrate Addition & Thermal Activation
-
Action: Add 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (21.5 g, 0.1775 mol) to the alkaline solution and stir overnight under reflux (100°C)[4][5].
-
Causality: Nitrile hydrolysis is a two-stage process (Nitrile → Amide → Carboxylate). The conversion of the stable amide intermediate into the carboxylate possesses a high activation energy barrier. Sustained reflux ensures complete exhaustion of the transient amide intermediate[4].
3. Organic Wash & Extraction
-
Action: Allow the solution to cool to room temperature, then wash the aqueous phase with Dichloromethane (CH₂Cl₂, 300 mL). Discard the organic layer.
-
Causality: This step scavenges trace unreacted starting material, unhydrolyzed amide intermediates, and non-polar impurities, leaving only the highly polar sodium carboxylate in the aqueous phase.
4. Acidification & Precipitation
-
Action: Slowly add aqueous HCl to the aqueous phase until pH = 1.
-
Causality: Lowering the pH well below the pKa of the acetic acid derivative (~4.5) forces complete protonation of the carboxylate, transitioning it from an ionized salt into the neutral free acid.
5. Self-Validating Isolation (Isopropanol Trituration)
-
Action: Evaporate the acidified aqueous solution to complete dryness in vacuo. Triturate the resulting solid matrix with Isopropanol (i-PrOH, 300 mL). Filter off the insoluble white solids, and evaporate the filtrate to yield the pure acid[4][5].
-
Causality: Evaporating the neutralized solution yields a crude mixture of the target product and a massive volume of inorganic Sodium Chloride (from the NaOH + HCl reaction). The target pyrazole-acetic acid is highly soluble in isopropanol, while NaCl is completely insoluble. This trituration selectively extracts the pure product, entirely bypassing the need for tedious column chromatography.
Visualization of Workflows and Mechanisms
The synthetic logic described above guarantees high purity and isomer-free products for downstream biological assays. The workflow and molecular pathway are visualized below.
Synthetic workflow comparing pyrazole nitrile hydrolysis pathways.
Once successfully isolated, the building block is channeled into complex synthetic pipelines. Below is the logical relationship mapping the functional role of the methylated pyrazole within a targeted kinase inhibitor scaffold (e.g., CHK1 inhibitors).
Integration of methylated pyrazoles into kinase inhibitor APIs.
Synthesis Scaling and Industrial Feasibility
When moving from bench-scale validation to multigram/kilogram scale for preclinical trials, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile proves highly robust. The ability to avoid heavy metal catalysts, bypass highly toxic cyanide substitutions, and isolate the intermediate using thermodynamic solubility differentials (isopropanol trituration) fulfills the foundational principles of Process Chemistry[6]. Its utilization ensures that downstream PROTAC linkers and kinase binding heads maintain strict stereochemical and regional fidelity[3].
References
-
PubChem Compound Summary for CID 43154732 : 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Institutes of Health (NIH).[Link]
-
Synthesis of 1-hetaryl-2,2-difluorocyclopropane-derived building blocks : Pashko, M. O., et al. Journal of Fluorine Chemistry, 2019, Vol. 217, 80-89.[Link]
-
A convergent preparation of the CHK1 inhibitor MK-8776 (SCH 900776) : Labroli, M. A., et al. Tetrahedron Letters, 2016, Vol. 57, Issue 24, 2601-2603.[Link]
- Substituted pyrazoles as Janus Kinase inhibitors: Patent EP3018123A1.
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 754159-15-4 | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | Pyrazoles | Ambeed.com [ambeed.com]
- 5. 1152582-56-3 | 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Methylpyrazol-4-yl)oxyacetonitrile
For researchers and scientists in the dynamic field of drug development, the safe management and disposal of chemical reagents are paramount to fostering a secure and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-Methylpyrazol-4-yl)oxyacetonitrile, a compound that, while instrumental in research, requires meticulous handling due to its potential hazards. Our commitment to your safety extends beyond the product, ensuring you have the critical information needed for responsible laboratory operations.
Understanding the Hazard Profile: A Precautionary Approach
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive hazard assessment can be inferred from its structural components: a methylpyrazole ring and an oxyacetonitrile group.
-
Pyrazole Derivatives: Many pyrazole-containing compounds are biologically active and can present various health hazards. Some have been shown to cause skin and eye irritation, while others may have more significant toxicological effects.[1][2][3] Certain methyl-pyrazole pesticides have demonstrated genotoxic activity in human cell lines, likely through a mechanism involving oxidative stress.[4]
-
Acetonitrile and Organic Nitriles: The acetonitrile functional group is a key indicator of potential toxicity. Acetonitrile itself is harmful if swallowed, inhaled, or in contact with the skin, and it can cause serious eye irritation.[5][6] Organic nitriles can be metabolized to release cyanide, posing a significant health risk.[7] The GHS classification for the closely related compound, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, indicates it is toxic if swallowed, in contact with skin, and if inhaled.[8]
Given these characteristics, this compound must be treated as hazardous waste . A conservative and cautious approach to its handling and disposal is essential to mitigate potential risks.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, as nitrile compounds can be absorbed through the skin and may cause irritation or toxic effects.[5] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes or aerosols that could cause serious eye irritation or damage.[2][6][9] |
| Body Protection | A laboratory coat. | To protect personal clothing from contamination.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any dust or vapors, which are presumed to be toxic based on related compounds.[5][8] |
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the segregation and proper containment of chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any sharp items, such as needles or contaminated glassware that could puncture a waste bag, must be placed in a designated sharps container.
-
Step 2: Labeling and Containerization
-
Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Ensure the container is in good condition and securely sealed to prevent leaks or spills.[5]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1][6]
-
This area should be well-ventilated, secure, and away from incompatible materials such as strong acids, bases, or oxidizing agents.[6][11]
Step 4: Arranging for Professional Disposal
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][10]
-
Follow your institution's established procedures for requesting a hazardous waste pickup, which typically involves contacting your EHS department.[1]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate all non-essential personnel from the area.[10]
-
Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a universal binding agent.[6][12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal as hazardous waste.[6]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[10]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in your laboratory.
References
- BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3.
- Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal.
- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
- Chemwatch. (2019, September 27). ACETONITRILE.
- PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
- Tokyo Chemical Industry. (2026, February 4). SAFETY DATA SHEET.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
- Technion. (n.d.). Chemical Waste Management Guide.
- Graillot, V., Tomasetig, F., Cravedi, J. P., & Audebert, M. (2012). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 748(1-2), 8-16.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. study.com [study.com]
- 8. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-Methylpyrazol-4-yl)oxyacetonitrile
Foundational Hazard Assessment: A Structurally-Informed Approach
The prudent handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 2-(1-Methylpyrazol-4-yl)oxyacetonitrile, we must infer its hazard profile by examining its constituent functional groups: the pyrazole ring and the oxyacetonitrile moiety.
-
The Nitrile Group (-CN): The presence of the acetonitrile functional group is a primary concern. Organic nitriles can be toxic and are often irritants. A structurally related isomer, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled, according to its ECHA C&L Inventory notification.[1] Therefore, it is critical to assume a similar or greater level of toxicity for this compound, particularly via dermal absorption and inhalation.
-
The Pyrazole Ring: Pyrazole and its derivatives are common in pharmaceuticals and can be biologically active. Some pyrazole-based compounds are known to be skin and eye irritants.[2][3] Prolonged or repeated exposure to certain derivatives may pose additional health risks.[4]
Inferred Hazard Profile: Based on this structural analysis, this compound must be handled as a substance with a high degree of acute toxicity via all routes of exposure (inhalation, dermal, ingestion) and as a potential skin and serious eye irritant.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling occurs, robust engineering and administrative controls must be in place.
-
Engineering Controls: All manipulations of this compound, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible and their locations clearly marked.[5][6]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide before working with the compound. It is also prudent practice to minimize the quantity of the chemical handled at any given time.
Mandated Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to ensure comprehensive protection. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Key Considerations |
| Hand Protection | Double-gloving with nitrile gloves. | Thin nitrile gloves offer limited protection and breakthrough can occur quickly.[7][8] Double-gloving provides an additional layer of safety. Gloves must be inspected before use and changed immediately if contamination is suspected. Never reuse disposable gloves.[7] |
| Eye & Face Protection | Chemical safety goggles with side shields. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particulates.[5] |
| Face shield (in addition to goggles). | Required when there is a significant risk of splashing (e.g., handling larger volumes, transfers, or potential pressure differentials).[5] | |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from accidental contact.[5] |
| Chemically resistant apron. | Worn over the lab coat when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | Not required for routine handling inside a certified fume hood. | A properly functioning fume hood is the primary method for preventing respiratory exposure. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response. |
Procedural Workflow: From Preparation to Disposal
The following diagram and step-by-step guide outline the complete operational workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Don all required PPE as specified in the table above, including double gloves.
-
Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.
-
-
Handling (inside the fume hood):
-
When weighing the solid material, use an anti-static weighing boat to prevent dispersal of fine powder.
-
Conduct all transfers slowly and carefully to minimize the generation of dust or aerosols.
-
When adding solvents, introduce them slowly down the side of the vessel to avoid splashing.
-
-
Post-Handling Cleanup:
-
After completing the procedure, decontaminate the work surface within the fume hood with an appropriate solvent.
-
Carefully remove the outer pair of gloves, avoiding contact with the contaminated exterior, and dispose of them in the designated solid hazardous waste container.[7]
-
Remove the inner gloves and wash hands thoroughly with soap and water.
-
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Small Spill (<100 mL or equivalent solid): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully collect the material into a designated hazardous waste container and decontaminate the area.
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan:
The responsible disposal of laboratory chemicals is paramount for safety and environmental protection.[10]
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, absorbent materials, and empty containers, must be collected as hazardous waste.[9]
-
Container Labeling: Waste containers must be leak-proof, chemically resistant, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][10]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[9]
References
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Acetonitrile Safety Inform
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
- SAFETY DATA SHEET Acetonitrile LC015-4. Shidmadzu.
- Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- STANDARD OPERATING PROCEDURES (SOP)
- SAFETY D
- 2-(1-methyl-1H-pyrazol-4-yl)
- Safety d
- SAFETY DATA SHEET - 4-Methylpyrazole. Tokyo Chemical Industry.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)-1H-pyrazole. Fisher Scientific.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
- Working with Chemicals - Prudent Practices in the Labor
- Safety d
- Safety Data Sheet - 3-Methylpyrazole. DC Fine Chemicals.
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. download.basf.com [download.basf.com]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
